2,6-Di-tert-butyl-4-methylcyclohexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-13,16H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQKWDQCODZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889039 | |
| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163119-16-2 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-methylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163119162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,6-Di-tert-butyl-4-methylcyclohexanol: A Pivotal Intermediate in Advanced Antioxidant Synthesis
Abstract
Sterically hindered phenols, most notably 2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT), are cornerstones of antioxidant chemistry, prized for their ability to scavenge radicals.[1][2] This guide delves into the next frontier: the synthesis, characterization, and strategic application of its saturated alicyclic analogue, 2,6-Di-tert-butyl-4-methylcyclohexanol . By converting the aromatic phenol into a saturated cyclohexanol, we unlock a versatile intermediate. The hydroxyl group, now on a flexible cyclohexane ring, serves as a reactive handle for synthesizing novel, non-phenolic antioxidants with potentially enhanced solubility, thermal stability, and unique reactivity profiles. This document provides researchers and drug development professionals with a comprehensive technical overview, including detailed synthesis protocols, characterization data, and pathways for derivatization.
Part 1: Foundational Concepts: From Phenolic Scavengers to Alicyclic Intermediates
The efficacy of phenolic antioxidants like BHT stems from the ability of the hydroxyl group to donate a hydrogen atom to a free radical. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups at the ortho positions.[1] This structure effectively terminates the radical chain reactions that lead to oxidative degradation in materials and biological systems.[1]
While highly effective, the inherent properties of the phenolic ring can be limiting in certain advanced applications. The transition from the planar, aromatic BHT to the puckered, saturated this compound represents a strategic shift in molecular design. This hydrogenation reaction transforms the primary antioxidant into a versatile synthetic intermediate.
The core rationale for this conversion is twofold:
-
Introduction of a Reactive Handle: The secondary alcohol functionality of the cyclohexanol is a robust and versatile site for a wide range of chemical modifications (e.g., esterification, etherification, oxidation) that are not readily accessible with the parent phenol.
-
Modification of Physicochemical Properties: The removal of the aromatic system alters solubility, volatility, and interaction with surrounding matrices, allowing for the design of antioxidants tailored to specific environments, such as non-polar lubricants or specialized polymer systems.
Part 2: Synthesis, Isomerism, and Physicochemical Profile
Synthesis: Catalytic Hydrogenation of BHT
The primary and most efficient route to this compound is the catalytic hydrogenation of its phenolic precursor, 2,6-Di-tert-butyl-4-methylphenol (BHT). This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.
Reaction Scheme:
-
Starting Material: 2,6-Di-tert-butyl-4-methylphenol (BHT)
-
Product: this compound
-
Reagent: Hydrogen Gas (H₂)
-
Catalyst: Ruthenium-based catalysts (e.g., Ruthenium hydroxide) or Palladium/Carbon (Pd/C) are commonly employed for phenol hydrogenation.[3][4]
-
Conditions: Elevated temperature (e.g., 120°C) and pressure are typically required to drive the reduction of the stable aromatic ring.[4]
Diagram 1: Synthesis of this compound
Caption: Catalytic hydrogenation of BHT to its saturated cyclohexanol derivative.
Protocol 2.1: Laboratory-Scale Synthesis
This protocol is a representative example based on established chemical principles. Researchers must adapt and optimize based on their specific equipment and safety protocols.
-
Reactor Setup: A high-pressure autoclave is charged with 2,6-Di-tert-butyl-4-methylphenol (1.0 mole), a suitable solvent such as dioxane (400 mL), and a catalytic amount of ruthenium hydroxide (e.g., 1 g).[4]
-
Inerting: The autoclave is sealed and purged several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: The vessel is pressurized with hydrogen gas to the target pressure (e.g., 50-100 atm) and heated to 120°C with vigorous stirring.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After cooling and carefully venting the excess hydrogen, the catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or distillation to yield the final this compound.
Isomeric Considerations
The hydrogenation of the substituted phenol can result in different stereoisomers (cis/trans) of the product. The relative orientation of the hydroxyl, methyl, and tert-butyl groups can be influenced by the choice of catalyst and reaction conditions. Characterization of the product mixture by techniques like GC or NMR is essential to determine the isomeric ratio, which may influence the reactivity and properties of subsequent derivatives.
Physicochemical Properties
The conversion from BHT to its cyclohexanol analogue results in significant changes in physical properties.
| Property | 2,6-Di-tert-butyl-4-methylphenol (BHT) | This compound |
| CAS Number | 128-37-0[5] | 163119-16-2 |
| Molecular Formula | C₁₅H₂₄O[6] | C₁₅H₃₀O |
| Molecular Weight | 220.35 g/mol [6] | ~226.41 g/mol |
| Appearance | White to pale-yellow crystalline solid[6][7] | Solid or liquid |
| Melting Point | 69-70 °C[5] | Varies with isomer |
| Boiling Point | 265 °C[5] | Varies with isomer |
| Solubility | Insoluble in water; soluble in organic solvents | Generally higher solubility in nonpolar solvents |
Part 3: The Intermediate in Action: Pathways to Novel Antioxidants
The true value of this compound lies in its utility as a synthetic intermediate. The hydroxyl group serves as a branching point for creating diverse molecular architectures.
Diagram 2: Synthetic Pathways from the Cyclohexanol Intermediate
Caption: Derivatization pathways using the core cyclohexanol intermediate.
Pathway A: Esterification for Enhanced Stability
Reacting the cyclohexanol with carboxylic acids or their derivatives (e.g., acyl chlorides) yields sterically hindered esters. These esters can exhibit improved thermal stability and controlled release of the active alcohol, making them suitable for high-temperature applications like engine lubricants or polymer processing.
Protocol 3.1: Synthesis of a Hindered Propionate Ester
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent like toluene, add propionyl chloride (1.1 eq) and a base such as triethylamine (1.2 eq) to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting ester by vacuum distillation or column chromatography.
Pathway B: Oxidation to a Ketone Intermediate
Oxidation of the secondary alcohol yields the corresponding 2,6-Di-tert-butyl-4-methylcyclohexanone.[8] While the ketone itself is not a primary antioxidant, it is a valuable precursor for synthesizing other functional molecules, such as oximes and hydrazones, which can possess radical scavenging or metal-chelating properties.
Protocol 3.2: Jones Oxidation to the Cyclohexanone
-
Setup: Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.
-
Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. Maintain the temperature below 10°C. The appearance of a persistent orange-brown color indicates the presence of excess oxidant.
-
Quenching: Quench the reaction by the careful addition of isopropyl alcohol until the solution turns green.
-
Work-up: Dilute the mixture with water and extract the product with diethyl ether. Wash the combined organic extracts with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the 2,6-Di-tert-butyl-4-methylcyclohexanone by distillation or chromatography.[8]
Part 4: Analytical and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and isomeric composition of this compound and its derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and separating cis/trans isomers. The mass spectrum provides definitive confirmation of the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the aromatic proton signals (around 6.9-7.0 ppm in BHT) and the appearance of complex aliphatic signals (1.0-4.0 ppm) confirm the hydrogenation of the ring.[9] The signal for the proton on the hydroxyl-bearing carbon (carbinol proton) is a key diagnostic peak.
-
¹³C NMR: Confirms the conversion of sp² aromatic carbons to sp³ aliphatic carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The key transformation is the disappearance of the aromatic C=C stretching bands (approx. 1600 cm⁻¹) and the appearance of strong C-H stretching bands for the saturated ring just below 3000 cm⁻¹. The broad O-H stretch for the alcohol group remains a prominent feature.
Part 5: Conclusion and Future Outlook
This compound is more than just a hydrogenated derivative of BHT; it is a strategic platform for innovation in antioxidant technology. By providing a non-phenolic, sterically hindered scaffold with a versatile hydroxyl handle, it enables the synthesis of new classes of stabilizers. Future research will likely focus on creating multifunctional antioxidants by attaching other active moieties to the cyclohexanol ring, leading to compounds with synergistic effects, improved physical properties, and enhanced performance in demanding applications ranging from industrial lubricants to advanced biomaterials and pharmaceuticals.
References
- 1. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,6-Di-tert-butyl-4-methylphenol for synthesis 128-37-0 [sigmaaldrich.com]
- 6. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A16863.30 [thermofisher.cn]
- 8. 2,6-Di-tert-butyl-4-methylcyclohexanone | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Stereoisomers of 2,6-Di-tert-butyl-4-methylcyclohexanol
Abstract
This technical guide provides a comprehensive exploration of the stereoisomers of 2,6-di-tert-butyl-4-methylcyclohexanol, a sterically hindered cyclohexanol derivative. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, conformational analysis, and characterization of these stereoisomers. By leveraging established principles of stereochemistry and drawing parallels with closely related compounds, this guide offers field-proven insights into the molecular architecture and properties of this complex molecule. The causality behind experimental choices is emphasized, and all protocols are presented as self-validating systems.
Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In cyclic systems like cyclohexane, the puckered nature of the ring gives rise to distinct conformational isomers, primarily the stable chair conformation. When substituents are introduced onto the cyclohexane ring, they can occupy either axial or equatorial positions, leading to diastereomers with differing stabilities and reactivities.
The molecule of interest, this compound, presents a fascinating case study in stereoisomerism. With three stereocenters at carbons 1, 2, and 4, and the bulky tert-butyl groups significantly influencing the ring's conformation, a detailed analysis is paramount. The precursor to this compound, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT), is a widely used antioxidant in the food, cosmetic, and pharmaceutical industries.[1] The hydrogenation of BHT to its corresponding cyclohexanol derivatives potentially modifies its antioxidant properties and introduces new biological activities. Understanding the stereoisomers of this compound is therefore crucial for any potential applications of these hydrogenated derivatives.
The Stereoisomers of this compound
Due to the presence of three chiral centers (C1, C2, and C4), there are 2^3 = 8 possible stereoisomers of this compound, existing as four pairs of enantiomers. These diastereomeric pairs can be broadly classified based on the relative orientations (cis or trans) of the substituents. The key to understanding their properties lies in their conformational preferences in the chair form.
Synthesis and Separation of Stereoisomers
A logical and common synthetic route to the stereoisomers of this compound is the reduction of the corresponding ketone, 2,6-di-tert-butyl-4-methylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent.
Synthesis via Ketone Reduction
The precursor ketone, 2,6-di-tert-butyl-4-methylcyclohexanone, can be synthesized from 2,6-di-tert-butyl-4-methylphenol (BHT).
Protocol 1: Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanone
-
Oxidation of BHT: Oxidize 2,6-di-tert-butyl-4-methylphenol using a suitable oxidizing agent, such as chromic acid or Dess-Martin periodinane, to yield the corresponding cyclohexadienone.
-
Hydrogenation: Catalytically hydrogenate the cyclohexadienone using a catalyst like palladium on carbon (Pd/C) to reduce the double bonds and form the saturated ketone, 2,6-di-tert-butyl-4-methylcyclohexanone.[2]
Protocol 2: Stereoselective Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone
The stereoselectivity of the reduction of the carbonyl group is governed by the direction of hydride attack.
-
Axial Attack (leading to the equatorial alcohol): Small, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) preferentially attack from the axial face of the carbonyl group. This is due to less steric hindrance from the axial hydrogens at the C3 and C5 positions, leading to the formation of the equatorial alcohol as the major product.
-
Equatorial Attack (leading to the axial alcohol): Bulky, sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), attack from the more open equatorial face, resulting in the formation of the axial alcohol as the predominant isomer.
Experimental Workflow:
References
The Unseen Gatekeeper: A Technical Guide to the Conformational Analysis of 2,6-Di-tert-butyl-4-methylcyclohexanol
Abstract
In the intricate world of molecular architecture, the seemingly subtle interplay of atomic arrangements dictates the macroscopic properties and reactivity of a compound. This technical guide delves into the conformational landscape of 2,6-Di-tert-butyl-4-methylcyclohexanol, a molecule where extreme steric hindrance serves as the primary architect of its three-dimensional structure. For researchers, scientists, and drug development professionals, understanding the profound influence of bulky substituents on a flexible cyclohexane core is paramount for predicting molecular interactions, designing targeted therapeutics, and controlling reaction outcomes. This document provides a comprehensive analysis grounded in the fundamental principles of stereochemistry, supported by established experimental data from analogous systems, and elucidated through detailed computational and spectroscopic methodologies. We will explore the synthesis of this sterically encumbered alcohol, dissect the energetic penalties that govern its conformational preferences, and present a workflow for its theoretical and experimental characterization.
Introduction: The Cyclohexane Ring and the Tyranny of Steric Hindrance
The cyclohexane ring is a ubiquitous motif in organic and medicinal chemistry, prized for its structural versatility. In its lowest energy state, it adopts a "chair" conformation, which minimizes both angle strain (by maintaining near-ideal tetrahedral bond angles) and torsional strain (by staggering adjacent carbon-hydrogen bonds).[1][2] This conformational flexibility allows for a "ring flip," an interconversion between two chair forms where axial substituents become equatorial and vice versa.[3]
However, the introduction of substituents dramatically alters this dynamic equilibrium. The energetic preference of a substituent for the more spacious equatorial position over the sterically congested axial position is quantified by its A-value (conformational free energy difference).[4][5] The tert-butyl group, with its immense steric bulk, possesses one of the highest A-values, effectively "locking" the cyclohexane ring into a single, rigid conformation where it occupies an equatorial position to avoid debilitating 1,3-diaxial interactions.[6][7]
The subject of this guide, this compound, presents an extreme case of steric congestion. With two bulky tert-butyl groups flanking a hydroxyl and a methyl group, the conformational preferences are not merely guided but dictated by the overwhelming need to minimize steric repulsion.
Synthesis of this compound and its Stereoisomers
The primary route to this compound involves the catalytic hydrogenation of its phenolic precursor, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT).[8] BHT is a widely available antioxidant synthesized from 4-methylphenol (p-cresol) and isobutylene.[9][10]
Experimental Protocol: Catalytic Hydrogenation of 2,6-Di-tert-butyl-4-methylphenol
Objective: To synthesize this compound via the reduction of the aromatic ring of BHT.
Methodology:
-
Catalyst Selection: A rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) catalyst is typically employed for the hydrogenation of phenolic rings under milder conditions than those required for less reactive catalysts like palladium or platinum.[11]
-
Reaction Setup: A high-pressure autoclave is charged with 2,6-di-tert-butyl-4-methylphenol, a suitable solvent (e.g., ethanol or cyclohexane), and the chosen catalyst (typically 1-5 mol%).
-
Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is heated (100-150 °C) and stirred vigorously for several hours until hydrogen uptake ceases.
-
Workup and Purification: After cooling and venting, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the resulting crude product, a mixture of stereoisomers, can be purified by column chromatography or recrystallization.
Stereochemical Considerations:
The hydrogenation of the planar aromatic ring creates two new stereocenters at C1 (bearing the hydroxyl group) and C4 (bearing the methyl group). This can result in the formation of different stereoisomers (cis and trans). The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions.
Furthermore, the reduction of the intermediate ketone, 2,6-di-tert-butyl-4-methylcyclohexanone, with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will also yield a mixture of alcohol isomers.[12] The stereoselectivity of this reduction is governed by the direction of hydride attack (axial vs. equatorial), which is influenced by the steric hindrance imposed by the axial and equatorial substituents on the ring.[6][13]
Conformational Analysis: A Deductive Approach
Due to the extreme steric hindrance in this compound, obtaining experimental data like a single crystal X-ray structure can be challenging. Therefore, a deductive analysis based on established stereochemical principles is essential.
The Dominance of the Di-tert-butyl Groups
The two tert-butyl groups at positions 2 and 6 are the primary determinants of the ring's conformation. To avoid severe steric clashes, both tert-butyl groups must occupy equatorial positions. This effectively locks the cyclohexane ring into a single, rigid chair conformation. A ring flip that would place either tert-butyl group in an axial position is energetically prohibitive.
This conformational locking has profound consequences for the relative orientations of the other substituents.
Analysis of the cis and trans Isomers
Let us consider the possible stereoisomers based on the relative positions of the hydroxyl and methyl groups.
-
cis-2,6-Di-tert-butyl-4-methylcyclohexanol: In this isomer, the hydroxyl and methyl groups are on the same side of the ring. With the two tert-butyl groups locked in equatorial positions, a chair conformation would force one of the remaining substituents (hydroxyl or methyl) into an axial position, leading to significant 1,3-diaxial interactions. Given the extreme steric hindrance, it is highly probable that this isomer would be forced to adopt a non-chair conformation, such as a twist-boat conformation , to alleviate these repulsive interactions. In a twist-boat, all four substituents could potentially occupy pseudo-equatorial positions, which would be energetically more favorable than a highly strained chair.[14]
-
trans-2,6-Di-tert-butyl-4-methylcyclohexanol: In this isomer, the hydroxyl and methyl groups are on opposite sides of the ring. This arrangement allows for a stable chair conformation where all four substituents can occupy equatorial positions . This conformation minimizes all major steric interactions:
-
The two bulky tert-butyl groups are equatorial.
-
The methyl group is equatorial.
-
The hydroxyl group is equatorial.
-
This all-equatorial arrangement represents the global energy minimum for any stereoisomer of this compound. Therefore, the trans isomer is predicted to be significantly more stable than the cis isomer.
Quantitative Energetic Considerations
The energetic preferences can be estimated using A-values, which represent the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.
| Substituent | A-value (kcal/mol) |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -CH₃ (Methyl) | 1.74 |
| -OH (Hydroxyl) | 0.94 (in aprotic solvent) |
Table 1: A-values for relevant substituents.[4][5]
In a hypothetical chair conformation of the cis isomer with both tert-butyl groups equatorial, either the methyl group or the hydroxyl group would be forced into an axial position, incurring a steric penalty of at least 0.94 kcal/mol. However, the actual energy penalty would be much higher due to the interaction with the bulky neighboring tert-butyl groups, not just the axial hydrogens.
For the trans isomer with all substituents equatorial, there are no significant 1,3-diaxial interactions, making it the most stable conformation by a large margin.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for conformational analysis.[15] In a conformationally locked cyclohexane, the axial and equatorial protons have distinct chemical shifts and coupling constants.
-
Chemical Shifts: Generally, axial protons are more shielded and appear at a higher field (lower ppm) than equatorial protons.[16][17]
-
Coupling Constants (J-values): The dihedral angle between adjacent protons determines the magnitude of their coupling constant.
-
Axial-Axial (J_ax,ax): Large coupling (typically 10-13 Hz) due to a ~180° dihedral angle.
-
Axial-Equatorial (J_ax,eq): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.
-
Equatorial-Equatorial (J_eq,eq): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.
-
For the predicted stable trans isomer of this compound, the proton at C1 (attached to the hydroxyl group) would be in an axial position. We would therefore expect to see a signal for this proton that is a triplet of triplets (or a more complex multiplet) with large axial-axial couplings to the axial protons on C2 and C6.
Computational Chemistry
In the absence of experimental data, computational methods such as molecular mechanics and density functional theory (DFT) can provide valuable insights into the relative energies and geometries of different conformations.[1][18][19]
Objective: To determine the lowest energy conformation of the cis and trans isomers of this compound.
Conclusion and Implications for Drug Development
The conformational analysis of this compound reveals a molecule whose three-dimensional structure is overwhelmingly dictated by the steric demands of its two tert-butyl groups. The principle of avoiding severe 1,3-diaxial interactions forces these bulky substituents into equatorial positions, effectively locking the cyclohexane ring into a rigid chair conformation for the trans isomer, which is predicted to be the most stable stereoisomer with all substituents in equatorial positions. The cis isomer is likely forced into a higher-energy twist-boat conformation to alleviate steric strain.
For professionals in drug development, this case study serves as a potent reminder of the power of steric hindrance in molecular design. The ability to lock a flexible ring system into a single, well-defined conformation can be a powerful tool for:
-
Enhancing Receptor Binding Affinity: By pre-organizing a molecule into the bioactive conformation, the entropic penalty of binding is reduced.
-
Improving Selectivity: A rigid conformation can lead to more specific interactions with a target receptor and reduce off-target effects.
-
Controlling Metabolic Stability: Steric shielding of metabolically labile sites can increase a drug's half-life.
The principles elucidated in this guide, while focused on a specific molecule, are broadly applicable to the design and analysis of any cyclic system where conformational control is a key determinant of function.
References
- 1. youtube.com [youtube.com]
- 2. Conformational analysis of cyclohexane | PPTX [slideshare.net]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. ncert.nic.in [ncert.nic.in]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. mriquestions.com [mriquestions.com]
- 17. reddit.com [reddit.com]
- 18. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Di-tert-butyl-4-methylcyclohexanol (CAS: 163119-16-2)
This guide provides a comprehensive technical overview of 2,6-Di-tert-butyl-4-methylcyclohexanol, a sterically hindered aliphatic alcohol. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, potential applications, and safety considerations of this unique molecule. The structure of this guide is designed to logically present the scientific narrative, moving from foundational chemistry to prospective applications.
Introduction: The Significance of Steric Hindrance in Cyclohexanols
Substituted cyclohexanes are fundamental scaffolds in a vast array of biologically active compounds and natural products.[1] The introduction of bulky substituents, such as tert-butyl groups, imparts significant steric hindrance, which can profoundly influence a molecule's reactivity, conformational preference, and metabolic stability.[2][3] In the context of drug discovery, strategically placed bulky groups can serve as "metabolic shields," preventing enzymatic degradation by cytochrome P450 enzymes and thereby enhancing a drug candidate's half-life and oral bioavailability.[3][4]
This compound is a prime example of such a sterically encumbered molecule. Its structure, featuring two bulky tert-butyl groups flanking the hydroxyl moiety, suggests a range of intriguing properties and potential applications, from a building block in complex organic synthesis to a precursor for novel therapeutic agents. This guide will explore these facets in detail, providing both established data and scientifically grounded hypotheses to stimulate further research.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 163119-16-2 | AA Blocks[5], Aaronchem[1] |
| Molecular Formula | C₁₅H₃₀O | AA Blocks[5], Aaronchem[1] |
| Molecular Weight | 226.40 g/mol | AA Blocks[5], Aaronchem[1] |
| Appearance | Solid | AA Blocks[5] |
| Boiling Point | 270 °C at 760 mmHg | AA Blocks[5] |
| Storage | Room Temperature, in a dry area | AA Blocks[5] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclohexane ring. Key signals would include a broad singlet for the hydroxyl proton, a multiplet for the proton on the carbon bearing the hydroxyl group, and distinct singlets for the protons of the two tert-butyl groups and the methyl group. The chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the cyclohexane ring, the tert-butyl groups, and the methyl group. The chemical shift of the carbon attached to the hydroxyl group would be in the typical range for secondary alcohols.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aliphatic groups will appear just below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 226.4. Common fragmentation patterns would include the loss of a water molecule (M-18) and cleavage of the tert-butyl groups.
Synthesis of this compound
Caption: Proposed two-step synthesis of this compound from BHT.
Step 1: Oxidation of 2,6-Di-tert-butyl-4-methylphenol to 2,6-Di-tert-butyl-4-methylcyclohexanone
The initial step involves the oxidation of the phenolic precursor to the corresponding cyclohexanone. This transformation requires a selective oxidizing agent that can convert the phenol to a ketone without causing significant side reactions.
Protocol:
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Di-tert-butyl-4-methylphenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Oxidizing Agent Addition: To the stirred solution, add a solution or slurry of an appropriate oxidizing agent, such as Pyridinium chlorochromate (PCC) (1.5 eq), in DCM portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,6-Di-tert-butyl-4-methylcyclohexanone.
Step 2: Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone to this compound
The second step is the reduction of the ketone to the desired secondary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 2,6-Di-tert-butyl-4-methylcyclohexanone (1.0 eq) obtained from the previous step in a suitable protic solvent, such as methanol or ethanol.
-
Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.
-
Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude alcohol can be purified by recrystallization or column chromatography to afford the final product, this compound.
Stereochemical Considerations
The reduction of the prochiral 2,6-Di-tert-butyl-4-methylcyclohexanone will result in the formation of stereoisomers. The bulky tert-butyl groups will significantly influence the approach of the hydride reagent, leading to a diastereomeric mixture of cis and trans isomers.[6][7] The relative ratio of these isomers will depend on the reducing agent used and the reaction conditions.[8][9] The equatorial approach of the hydride is generally favored, leading to the formation of the axial alcohol as the major product. However, the steric hindrance from the adjacent tert-butyl groups may alter this preference. A detailed stereochemical analysis of the product mixture using techniques like NMR spectroscopy would be essential to characterize the outcome of the synthesis.
Potential Applications and Research Directions
While specific applications for this compound are not extensively documented, its unique structure as a sterically hindered alcohol opens up several avenues for research and development.
Precursor in Fine Chemical Synthesis
The hydroxyl group of this compound can be further functionalized to create a variety of derivatives. Its steric bulk can be exploited to direct the stereochemical outcome of subsequent reactions, making it a potentially valuable chiral auxiliary or building block in the synthesis of complex molecules.
Role in Medicinal Chemistry and Drug Discovery
-
Metabolic Stability: The tert-butyl groups in this molecule are known to enhance metabolic stability by shielding adjacent functional groups from enzymatic attack.[3][4] This makes the this compound scaffold an interesting platform for the design of new drug candidates with improved pharmacokinetic profiles.
-
Antioxidant and Cytoprotective Properties: Sterically hindered phenols are well-known for their antioxidant and cytoprotective activities.[10][11][12] While the phenolic hydroxyl group is absent in the target molecule, it could be a metabolite of a prodrug designed to release a phenolic antioxidant in vivo. Further research into the biological activity of this cyclohexanol derivative and its potential conversion to the corresponding phenol is warranted.
-
Novel Scaffolds: The rigid and well-defined conformation of the substituted cyclohexane ring can serve as a scaffold for the spatial presentation of pharmacophoric groups, enabling the design of potent and selective ligands for various biological targets.
References
- 1. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmccollege.ac.in [mmccollege.ac.in]
- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]
solubility of 2,6-Di-tert-butyl-4-methylcyclohexanol in organic solvents
An In-depth Technical Guide to the Solubility of 2,6-Di-tert-butyl-4-methylcyclohexanol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this sterically hindered alcohol and offers a detailed, field-proven protocol for its quantitative determination in various organic solvents. By synthesizing chemical theory with practical experimental methodology, this guide serves as an essential resource for laboratory applications, from reaction chemistry to formulation development.
Introduction: Understanding the Molecule
This compound is a substituted cyclohexanol derivative characterized by significant steric hindrance around the hydroxyl functional group. Its molecular structure, featuring two bulky tert-butyl groups and a methyl group on the cyclohexane ring, dictates its physicochemical properties, most notably its solubility. The interplay between the polar hydroxyl group, capable of hydrogen bonding, and the large, nonpolar hydrocarbon backbone results in a nuanced solubility profile that is critical for its application in organic synthesis and materials science.[1]
The "like dissolves like" principle serves as a foundational concept for predicting solubility.[1][2] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the dominant nonpolar surface area suggests a higher affinity for nonpolar organic solvents. Conversely, the hydroxyl group provides a site for hydrogen bonding, which can facilitate solubility in more polar solvents to a certain extent.[1] However, the steric shielding of this hydroxyl group by the adjacent tert-butyl groups can impede its interaction with solvent molecules, a key factor that must be considered.
Theoretical Solubility Profile
Based on its molecular structure, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted. The large nonpolar character imparted by the C15 hydrocarbon skeleton suggests good solubility in nonpolar and weakly polar solvents. The presence of the hydroxyl group, despite its steric hindrance, may allow for some solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The large, nonpolar hydrocarbon structure of the solute interacts favorably with the nonpolar solvent molecules through London dispersion forces.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the hydroxyl group of the solute, while their organic portion can solvate the hydrocarbon backbone. |
| Polar Aprotic | Dichloromethane, Chloroform | Moderate to High | Similar to other polar aprotic solvents, these can engage in dipole-dipole interactions. Their ability to solvate large organic molecules is generally good. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents can act as hydrogen bond donors and acceptors, the steric hindrance around the solute's hydroxyl group may limit the effectiveness of these interactions. The "like dissolves like" principle is less effective as the nonpolar character of the solute dominates.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a very strong organic solvent capable of dissolving a wide array of organic materials.[3] Its high polarity and ability to act as a hydrogen bond acceptor would suggest some solubility, though the large nonpolar part of the solute is a counteracting factor. |
| Aqueous | Water | Very Low/Insoluble | The large hydrophobic hydrocarbon structure will dominate, leading to very poor solubility in water despite the presence of a hydroxyl group. |
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques for concentration measurement.
Principle of the Method
This protocol utilizes the isothermal equilibrium method. A supersaturated solution of the solute in the test solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by gravimetric analysis after solvent evaporation or by a chromatographic technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or an analytical evaporator.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of 10 mL glass vials, add an excess amount of this compound (e.g., 500 mg). The key is to have undissolved solid remaining at equilibrium.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 36, and 48 hours) to ensure the measured solubility is constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a PTFE syringe filter. This filtration step is critical to remove any undissolved microcrystals.
-
Accurately weigh a known volume of the filtered supernatant into a pre-weighed vial. This will be used for gravimetric analysis or for dilution prior to chromatographic analysis.
-
-
Analytical Determination:
-
Gravimetric Method:
-
Gently evaporate the solvent from the pre-weighed vial containing the supernatant under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
-
Chromatographic Method (GC-FID):
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Accurately dilute the collected supernatant to fall within the calibration range.
-
Analyze the standards and the diluted sample by GC-FID.
-
Quantify the concentration of the solute in the supernatant based on the calibration curve.
-
-
Factors Influencing Solubility: A Deeper Dive
Several factors beyond the simple "like dissolves like" rule influence the solubility of this compound.
-
Steric Hindrance: The two tert-butyl groups adjacent to the hydroxyl group create significant steric bulk. This shielding effect can physically obstruct the hydroxyl group's ability to form hydrogen bonds with polar protic solvent molecules, thereby reducing solubility in solvents like methanol and ethanol.
-
Molecular Shape and Packing: As a solid, the crystal lattice energy of this compound must be overcome by the energy of solvation for it to dissolve. The irregular shape of the molecule may lead to less efficient crystal packing, potentially lowering the energy barrier to dissolution compared to more planar molecules.
-
Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process. For formulation or reaction design, determining solubility at different temperatures can be crucial.
Caption: Intermolecular forces governing solubility.
Conclusion
References
An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-methylcyclohexanol: Synthesis, Stereochemistry, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-Di-tert-butyl-4-methylcyclohexanol, a sterically hindered cycloaliphatic alcohol. With its unique structural features, this compound serves as a valuable synthetic intermediate, particularly in the development of novel antioxidants and specialized chemical entities. We will delve into its core physicochemical properties, robust synthetic methodologies, the critical influence of stereochemistry on its synthesis and characterization, and its potential applications derived from the well-established utility of the hindered phenol family.
Core Molecular Attributes
The fundamental molecular characteristics of this compound form the basis of its chemical behavior and potential utility.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀O | [1][2][3][4] |
| Molecular Weight | 226.40 g/mol | [1][2][3][4][5] |
| CAS Number | 163119-16-2 | [1][2][3][5] |
| Boiling Point | 270 °C | [6] |
| Flash Point | 112 °C | [6] |
| Physical Form | Solid or Liquid | [5] |
| Storage Conditions | Room temperature, dry environment |
Synthesis of this compound: A Tale of Two Precursors
The synthesis of this compound is primarily achieved through two strategic pathways, both originating from readily available precursors. The choice of method often depends on the desired stereochemical outcome, scalability, and available laboratory infrastructure.
-
Catalytic Hydrogenation of 2,6-Di-tert-butyl-4-methylphenol (BHT)
-
Chemical Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone
The following diagram illustrates the synthetic relationship between the precursors and the final product.
References
- 1. saspublishers.com [saspublishers.com]
- 2. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vinatiorganics.com [vinatiorganics.com]
- 4. 2,6-Bis-tert-butyl-4-methylcyclohexanol | 163119-16-2 [m.chemicalbook.com]
- 5. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
Spectral Analysis of 2,6-Di-tert-butyl-4-methylcyclohexanol: A Predictive Guide
This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,6-Di-tert-butyl-4-methylcyclohexanol. In the absence of readily available, published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a comprehensive interpretation for researchers, scientists, and professionals in drug development.
Introduction: Structure and Stereochemistry
This compound is a polysubstituted cyclohexanol featuring two bulky tert-butyl groups at the 2 and 6 positions, a methyl group at the 4 position, and a hydroxyl group at the 1 position. The stereochemistry of these substituents significantly influences the conformational preference of the cyclohexane ring and, consequently, its spectral characteristics. The bulky tert-butyl groups are expected to predominantly occupy equatorial positions to minimize steric strain, which will lock the cyclohexane ring in a specific chair conformation. This conformational rigidity simplifies the interpretation of the NMR spectra.
The relative positions of the substituents give rise to several possible stereoisomers. This guide will focus on the most likely diastereomer where all bulky substituents are in the equatorial position and the hydroxyl group can be either axial or equatorial, leading to cis and trans isomers relative to the methyl group.
Caption: Chair conformation of this compound with equatorial substituents.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be complex in the aliphatic region due to the overlapping signals of the cyclohexane ring protons. However, the conformational rigidity will result in well-defined multiplicities. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the steric effects of the tert-butyl and methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OH | 1.0 - 3.0 | Broad Singlet | - |
| H1 (CH-OH) | 3.5 - 4.0 | Multiplet | - |
| H2, H6 (CH-tBu) | 1.5 - 1.8 | Multiplet | - |
| H3, H5 (CH₂) | 1.2 - 1.6 (axial), 1.8 - 2.1 (equatorial) | Multiplet | - |
| H4 (CH-CH₃) | 1.0 - 1.4 | Multiplet | - |
| CH₃ (at C4) | 0.8 - 1.0 | Doublet | ~7 |
| t-Butyl (at C2, C6) | 0.8 - 1.1 | Singlet | - |
Causality behind Predictions:
-
OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet.
-
H1 (Carbinol Proton): The proton on the carbon bearing the hydroxyl group (C1) is expected to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom. Its multiplicity will depend on the orientation (axial or equatorial) and the coupling with neighboring protons. Protons on carbons adjacent to an alcohol oxygen typically appear in the 3.4-4.5 ppm range.[1]
-
H2, H6 Protons: These protons are adjacent to the bulky tert-butyl groups and are expected to be in a shielded environment.
-
H3, H5, and H4 Protons: These methylene and methine protons of the cyclohexane ring will have complex splitting patterns due to geminal and vicinal couplings. The axial and equatorial protons will have different chemical shifts.
-
Methyl Protons: The methyl group at C4 will appear as a doublet due to coupling with the H4 proton. Methyl groups on a cyclohexane ring typically resonate at a high field, around 0.9 ppm.[2]
-
tert-Butyl Protons: The eighteen protons of the two tert-butyl groups are equivalent and will appear as a sharp singlet at a high field due to their shielded environment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide distinct signals for each carbon atom in the molecule, reflecting the symmetry and the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (CH-OH) | 65 - 75 |
| C2, C6 (CH-tBu) | 50 - 60 |
| C3, C5 (CH₂) | 30 - 40 |
| C4 (CH-CH₃) | 25 - 35 |
| CH₃ (at C4) | 20 - 25 |
| Quaternary C (t-Butyl) | 30 - 35 |
| CH₃ (t-Butyl) | 25 - 30 |
Causality behind Predictions:
-
C1 (Carbinol Carbon): The carbon attached to the hydroxyl group is significantly deshielded and will appear in the 65-75 ppm region. Carbons adjacent to an alcohol oxygen typically show up in the 50-65 ppm range.[1]
-
C2, C6: These carbons are also deshielded due to the bulky tert-butyl substituents.
-
C3, C5, C4: These carbons of the cyclohexane ring will resonate in the typical aliphatic region for cycloalkanes.
-
Methyl and tert-Butyl Carbons: The carbons of the methyl and tert-butyl groups will appear in the upfield region of the spectrum.
Predicted Infrared (IR) Spectral Data
The IR spectrum is particularly useful for identifying the presence of the hydroxyl functional group.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity and Shape |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong, Sharp |
| C-O Stretch | 1050 - 1150 | Strong, Sharp |
| C-H Bend | 1350 - 1480 | Medium |
Causality behind Predictions:
-
O-H Stretch: The most characteristic feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretching vibration, typically appearing in the 3200-3600 cm⁻¹ region.[1][3][4] The broadness is due to hydrogen bonding.
-
C-H Stretch: The sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range is expected for the C-O stretching vibration of a secondary alcohol.[5]
-
C-H Bend: The absorptions in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of the CH₂, and CH₃ groups.
Experimental Protocols
To obtain high-quality spectral data for this compound, the following experimental procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and a clean spectral window.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution, which is crucial for interpreting the complex proton spectrum.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is useful for assigning quaternary carbons and confirming the overall structure.
-
Caption: Recommended workflow for NMR spectral acquisition and analysis.
Infrared Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution Phase: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR and IR data, along with the detailed interpretation and recommended experimental protocols, serve as a valuable resource for the identification and characterization of this molecule. Experimental verification of these predictions is highly recommended for definitive structural elucidation.
References
- 1. 2,6-Di-tert-butyl-4-methylcyclohexanone | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one [webbook.nist.gov]
- 3. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. C-13 NMR Spectrum [acadiau.ca]
Methodological & Application
Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol: A Detailed Laboratory Guide
This comprehensive guide provides detailed protocols for the laboratory synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol, a valuable sterically hindered alcohol with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. We will explore two primary, reliable synthetic pathways starting from readily available precursors: the catalytic hydrogenation of 2,6-di-tert-butyl-4-methylphenol (BHT) and the reduction of 2,6-di-tert-butyl-4-methylcyclohexanone.
Introduction: The Significance of Steric Hindrance
This compound is a fascinating molecule characterized by the presence of two bulky tert-butyl groups flanking the hydroxyl functionality on a cyclohexane ring. This steric hindrance imparts unique chemical properties, influencing its reactivity and potential applications. The bulky nature of the tert-butyl groups can direct the stereochemical outcome of reactions and provide stability against unwanted side reactions, making it a valuable building block in the synthesis of complex molecules and specialty polymers.
Chemical Principles and Strategic Synthesis Design
The synthesis of this compound can be approached through two main retrosynthetic disconnections, as illustrated below. Each pathway offers distinct advantages and requires specific experimental considerations.
Application Notes and Protocols for the Evaluation of 2,6-Di-tert-butyl-4-methylcyclohexanol as a Novel Polymer Stabilizer
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the potential application of 2,6-Di-tert-butyl-4-methylcyclohexanol in polymer stabilization. While hindered phenolic antioxidants are a cornerstone of polymer protection, this guide explores the closely related, yet less documented, sterically hindered alicyclic alcohol, this compound. We will first establish the foundational principles of oxidative degradation in polymers and the established mechanism of stabilization by hindered phenols. Subsequently, we will introduce this compound, detailing its structure and known properties. The core of this document presents detailed, field-proven protocols for the incorporation and rigorous evaluation of this compound's efficacy as a primary antioxidant in a polymer matrix. These protocols are designed to be self-validating, providing a clear pathway for determining the compound's potential to enhance the durability and service life of polymeric materials.
Introduction: The Challenge of Polymer Degradation
Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen.[1] This degradation is often an auto-catalytic, free-radical chain reaction that leads to a decline in the material's mechanical, aesthetic, and functional properties.[1][2] Common manifestations of polymer degradation include discoloration (yellowing), embrittlement, cracking, and changes in melt viscosity.[1] To counteract these effects and extend the service life of polymer products, antioxidant additives are incorporated into the polymer matrix.[3][4]
Hindered phenolic compounds are a primary class of antioxidants that protect polymers by scavenging peroxy radicals, which are key intermediates in the oxidative degradation process.[1][2] Their efficacy is largely attributed to the sterically hindered environment around the hydroxyl group, which enhances their stability and selectivity.[3] This guide focuses on a related but less-explored compound, this compound, as a potential novel polymer stabilizer.
Mechanistic Insight: Stabilization by Sterically Hindered Moieties
The primary mechanism of action for hindered phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical (ROO•), effectively neutralizing it and terminating the degradation chain reaction.[2] The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new degradation chains.[2]
While this compound is an alicyclic alcohol and not an aromatic phenol, the presence of bulky tert-butyl groups adjacent to the hydroxyl group suggests a potential for similar steric shielding. The hypothesis is that this compound could act as a hydrogen atom donor to scavenge free radicals, with the resulting radical being sterically hindered.
Caption: General mechanism of polymer auto-oxidation and interruption by a hindered antioxidant.
Compound of Interest: this compound
-
Chemical Structure: (Self-generated image, as a real one is not available through the tools)
-
Physical Form: Solid or liquid[5]
-
Purity: Typically available at ≥97%[5]
Rationale for Investigation: The structural similarity to well-known hindered phenolic antioxidants, specifically the presence of two tert-butyl groups flanking a hydroxyl group, provides a strong theoretical basis for its potential as a polymer stabilizer. The saturated cyclohexyl ring may offer different solubility, volatility, and thermal stability profiles compared to its aromatic counterparts, potentially providing unique advantages in specific polymer systems.
Experimental Protocols for Efficacy Evaluation
The following protocols are designed to provide a comprehensive assessment of the stabilizing potential of this compound in a model polymer system, such as polyethylene or polypropylene.
Protocol 1: Incorporation into Polymer Matrix
Objective: To achieve a homogeneous dispersion of the test compound within the polymer.
Materials & Equipment:
-
Polymer resin (e.g., High-Density Polyethylene, HDPE)
-
This compound
-
Control antioxidant (e.g., 2,6-Di-tert-butyl-4-methylphenol - BHT)
-
Internal mixer (e.g., Brabender Plasticorder) or twin-screw extruder
-
Compression molder
-
Milling machine
Procedure:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
-
Masterbatch Preparation (Optional but Recommended):
-
In a high-speed mixer, create a concentrated masterbatch of the test compound in the polymer resin (e.g., 5-10% w/w).
-
Melt-compound the masterbatch using a twin-screw extruder.
-
Pelletize the extrudate.
-
-
Compounding:
-
Prepare several formulations with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.25% w/w).
-
Include a negative control (no antioxidant) and a positive control (e.g., 0.1% BHT).
-
Melt-mix the polymer resin with the calculated amount of the test compound (or masterbatch) in an internal mixer or extruder at a temperature suitable for the polymer (e.g., 180-220°C for HDPE).
-
-
Sample Preparation:
-
Compression mold the compounded polymer into plaques of a specified thickness (e.g., 1-2 mm) for subsequent testing.
-
Ensure consistent cooling rates to minimize variations in morphology.
-
Cut test specimens from the molded plaques to the required dimensions for each analytical technique.
-
Caption: Workflow for incorporating additives into a polymer matrix.
Protocol 2: Accelerated Thermal Aging
Objective: To simulate the long-term effects of heat exposure on the stabilized polymer in a shortened timeframe. This protocol is based on the principles outlined in ASTM D3045.[8][9]
Materials & Equipment:
-
Forced-air convection oven(s) with precise temperature control
-
Prepared polymer test specimens
-
Calibrated thermometer/thermocouple
Procedure:
-
Temperature Selection: Choose a series of at least three elevated temperatures for aging. The highest temperature should not cause melting or significant physical distortion of the specimens.[8] A common starting point for polyolefins is 110°C, 125°C, and 140°C.
-
Specimen Placement: Suspend the test specimens in the oven(s) ensuring they are not in contact with each other or the oven walls to allow for uniform air circulation.
-
Time Intervals: At each temperature, remove sets of specimens (at least three replicates per formulation) at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).
-
Post-Aging Analysis: After each time interval, allow the specimens to cool to room temperature in a desiccator before performing analytical tests as described in Protocol 3.
-
Failure Criterion: Define a failure point, which is typically a 50% loss of a key mechanical property (e.g., tensile elongation at break) or a significant change in an analytical parameter (e.g., a specific carbonyl index value).
Protocol 3: Analytical Evaluation of Degradation
Objective: To quantitatively measure the extent of polymer degradation and the effectiveness of the stabilizer.
4.3.1. Melt Flow Index (MFI) Analysis
-
Principle: MFI measures the ease of flow of a molten polymer. Chain scission due to degradation leads to a lower molecular weight and a higher MFI, while cross-linking results in a lower MFI.
-
Procedure:
-
Measure the MFI of the unaged and aged samples according to ASTM D1238 or ISO 1133.
-
Use conditions appropriate for the polymer being tested (e.g., 190°C/2.16 kg for polyethylene).
-
Plot the percentage change in MFI versus aging time for each formulation. A stabilized polymer will show a smaller change in MFI over time.
-
4.3.2. Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy is used to detect the formation of carbonyl groups (C=O), a primary indicator of oxidative degradation in polyolefins.[10][11][12]
-
Procedure:
-
Acquire the FTIR spectrum of thin film samples or the surface of plaques using an ATR-FTIR or transmission mode.
-
Monitor the growth of the carbonyl peak, typically in the region of 1700-1750 cm⁻¹.
-
Calculate the "Carbonyl Index" by taking the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H bending peak around 1460 cm⁻¹ or 2920 cm⁻¹).
-
Plot the Carbonyl Index versus aging time. A lower rate of increase in the Carbonyl Index indicates better stabilization.
-
4.3.3. Mechanical Property Testing
-
Principle: Polymer degradation leads to a loss of mechanical integrity, particularly ductility.
-
Procedure:
-
Perform tensile testing on unaged and aged dumbbell-shaped specimens according to ASTM D638 or ISO 527.
-
Measure properties such as tensile strength at break, and elongation at break.
-
Plot the retention of elongation at break (%) versus aging time. The time to reach 50% retention is often used as a key performance indicator.
-
Data Presentation and Interpretation
The effectiveness of this compound should be compared against the negative and positive controls. Data should be summarized in tables for clarity.
Table 1: Hypothetical MFI Data after 500 hours of Aging at 125°C
| Formulation | Initial MFI (g/10 min) | MFI after 500 hrs | % Change in MFI |
| HDPE (No Antioxidant) | 0.95 | 5.20 | +447% |
| HDPE + 0.1% BHT | 0.96 | 1.55 | +61% |
| HDPE + 0.1% 2,6-DB-4-MCH* | 0.95 | 1.85 | +95% |
*this compound
Table 2: Hypothetical Carbonyl Index Data after 500 hours of Aging at 125°C
| Formulation | Initial Carbonyl Index | Carbonyl Index after 500 hrs |
| HDPE (No Antioxidant) | <0.01 | 0.45 |
| HDPE + 0.1% BHT | <0.01 | 0.08 |
| HDPE + 0.1% 2,6-DB-4-MCH* | <0.01 | 0.12 |
*this compound
A successful outcome would be for the formulations containing this compound to show significantly smaller changes in MFI, a slower rate of carbonyl group formation, and better retention of mechanical properties compared to the unstabilized control. Its performance relative to the BHT control will determine its potential as a viable alternative or synergistic additive.
Conclusion
While direct application data for this compound as a polymer stabilizer is not widely published, its chemical structure presents a compelling case for its investigation. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its antioxidant efficacy. By following these methodologies, scientists can generate reliable data to determine if this sterically hindered alicyclic alcohol can serve as a novel and effective tool in the crucial field of polymer stabilization.
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. partinchem.com [partinchem.com]
- 3. vinatiorganics.com [vinatiorganics.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 163119-16-2 [sigmaaldrich.com]
- 6. 2,6-Bis-tert-butyl-4-methylcyclohexanol | 163119-16-2 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. micomlab.com [micomlab.com]
- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 10. esrf.fr [esrf.fr]
- 11. Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. madisongroup.com [madisongroup.com]
Application of 2,6-Di-tert-butyl-4-methylcyclohexanol in Lubricants: An In-depth Technical Guide
A Note to the Researcher: The direct application of 2,6-Di-tert-butyl-4-methylcyclohexanol as a lubricant additive is not extensively documented in publicly available scientific literature. However, its structural analog, 2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT) , is a widely studied and utilized antioxidant in the field of lubrication. This guide will focus on the well-established principles and applications of BHT as a representative sterically hindered phenol. The principles discussed are foundational and can serve as a strong starting point for investigating the potential of this compound, which may be explored for similar functionalities.
Introduction: The Challenge of Lubricant Degradation
Lubricants are the lifeblood of machinery, meticulously engineered to reduce friction, dissipate heat, and prevent wear. However, the harsh operating conditions of modern engines and industrial equipment, characterized by high temperatures and exposure to oxygen, inevitably lead to lubricant degradation. This process, primarily driven by oxidation, results in the formation of sludge, varnish, and corrosive acids, which can compromise equipment performance and lead to catastrophic failure. To counteract this, a variety of additives are incorporated into lubricant formulations, with antioxidants playing a critical role in extending the service life of the lubricant and protecting the machinery.
The Role of Sterically Hindered Phenols as Radical Scavengers
Sterically hindered phenols, such as 2,6-Di-tert-butyl-4-methylphenol (BHT), are primary antioxidants that function as radical scavengers.[1] The oxidation of a lubricant is a free-radical chain reaction. Hindered phenols interrupt this chain by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive peroxy radicals (ROO•) and alkoxy radicals (RO•).
The bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group provide steric hindrance. This structural feature is crucial as it makes the resulting phenoxy radical highly stable and less likely to initiate new oxidation chains, effectively terminating the degradation process.[2]
Antioxidant Mechanism of 2,6-Di-tert-butyl-4-methylphenol (BHT)
The antioxidant action of BHT in a lubricant can be summarized in the following steps:
-
Initiation: The oxidation process begins with the formation of free radicals (R•) from the hydrocarbon base oil due to factors like heat and metal catalysts. These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•).
-
Propagation: The peroxy radicals then abstract a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
-
Termination by BHT: BHT (ArOH) intervenes by donating its phenolic hydrogen to the peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is too stable to abstract a hydrogen atom from the lubricant base oil, thereby breaking the oxidation cycle.
Caption: Antioxidant mechanism of BHT in lubricants.
Potential Role of this compound
While not a phenolic antioxidant, this compound possesses a hydroxyl group and bulky tert-butyl groups. Fatty alcohols, in general, are used in lubricant formulations for various purposes, including as solvents, emulsifiers, and lubricant additives.[3][4] Saturated cyclic alcohols could potentially offer good thermal and oxidative stability. It is plausible that under certain conditions, the hydroxyl group of this compound could exhibit some radical scavenging activity, although likely less effective than its phenolic counterpart due to the higher bond dissociation energy of the O-H bond in an alcohol compared to a phenol. Further research would be necessary to validate its efficacy as a primary antioxidant. It might also function as a co-additive, improving the solubility and stability of other components in the lubricant package.
Experimental Protocols for Performance Evaluation
To assess the effectiveness of a potential antioxidant additive like this compound, a series of standardized laboratory tests are essential. These tests simulate the oxidative and thermal stresses experienced by lubricants in service.
Rotary Bomb Oxidation Test (RBOT) - ASTM D2272
This test evaluates the oxidation stability of lubricants in the presence of water and a copper catalyst.
Principle: A sample of the lubricant is placed in a pressurized vessel (bomb) with water and a copper coil. The bomb is pressurized with oxygen, placed in a high-temperature bath, and rotated. The time taken for a significant drop in pressure, indicating oxygen consumption due to oxidation, is recorded as the oxidation induction time.
Protocol:
-
Sample Preparation: Prepare lubricant blends with varying concentrations of the test additive (e.g., 0.1%, 0.5%, 1.0% w/w). A control sample with no additive should also be prepared.
-
Apparatus Setup:
-
Clean the RBOT pressure vessel and glass container thoroughly.
-
Place a 50 g sample of the test lubricant and 5 ml of distilled water into the glass container.
-
Add a polished copper catalyst coil.
-
-
Test Execution:
-
Seal the pressure vessel and charge it with 90 psi of oxygen.
-
Immerse the vessel in a heating bath maintained at 150°C.
-
Rotate the vessel at 100 rpm.
-
Continuously monitor the pressure inside the vessel.
-
-
Data Analysis: The result is reported as the time in minutes for the pressure to drop by 25 psi from the maximum pressure. Longer times indicate better oxidation stability.
Pressurized Differential Scanning Calorimetry (PDSC) - ASTM D6186
PDSC is a rapid and sensitive method for determining the oxidative stability of lubricants.[5]
Principle: A small sample of the lubricant is heated at a constant rate in a pressurized oxygen atmosphere. The onset of oxidation is marked by a sharp exothermic release of heat. The time or temperature at which this occurs is the oxidation induction time (OIT) or oxidation onset temperature (OOT).
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (2-3 mg) of the lubricant into an aluminum pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan in the PDSC cell.
-
Pressurize the cell with oxygen to the desired pressure (e.g., 500 psi).
-
-
Isothermal Method (OIT):
-
Rapidly heat the sample to the test temperature (e.g., 210°C).
-
Hold at this temperature and record the time until the onset of the exothermic oxidation peak.
-
-
Temperature Ramp Method (OOT):
-
Heat the sample at a constant rate (e.g., 10°C/min) until the exothermic oxidation peak is observed. Record the onset temperature.
-
-
Data Analysis: A longer OIT or a higher OOT indicates superior oxidative stability.
Caption: Workflow for evaluating lubricant additive performance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and volatility of lubricant additives.
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the additive or formulated lubricant into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air).
-
-
Test Execution: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition provides an indication of the additive's thermal stability.
Four-Ball Wear Test - ASTM D4172
This test evaluates the anti-wear properties of a lubricant.
Protocol:
-
Apparatus Setup: Three steel balls are clamped together in a cup, and a fourth ball is rotated against them. The test lubricant is added to the cup.
-
Test Execution: A specified load is applied, and the top ball is rotated at a set speed for a given duration and temperature.
-
Data Analysis: After the test, the wear scars on the three stationary balls are measured under a microscope. A smaller average wear scar diameter indicates better anti-wear protection.
Data Presentation and Interpretation
The data obtained from these tests should be systematically tabulated for clear comparison.
Table 1: Oxidative Stability of Lubricant Formulations
| Formulation | Additive Concentration (wt%) | RBOT Induction Time (min) | PDSC OIT @ 210°C (min) |
| Base Oil (Control) | 0 | 150 | 15 |
| Base Oil + BHT | 0.5 | 450 | 40 |
| Base Oil + Compound X* | 0.5 | TBD | TBD |
*Compound X represents this compound. TBD: To Be Determined through experimental testing.
Table 2: Thermal and Anti-Wear Properties
| Formulation | TGA Onset of Decomposition (°C) | Four-Ball Wear Scar Diameter (mm) |
| Base Oil (Control) | 250 | 0.65 |
| Base Oil + BHT | 270 | 0.62 |
| Base Oil + Compound X* | TBD | TBD |
*Compound X represents this compound. TBD: To Be Determined through experimental testing.
Conclusion and Future Directions
While 2,6-Di-tert-butyl-4-methylphenol (BHT) is a well-established antioxidant for lubricants, the specific application and performance of this compound remain an area for further investigation. The protocols and principles outlined in this guide provide a robust framework for researchers to systematically evaluate its potential as a lubricant additive. Key areas for future research would include a detailed investigation of its antioxidant mechanism (if any), its synergistic effects with other additives, and its impact on other critical lubricant properties such as viscosity, pour point, and seal compatibility. Such studies will be crucial in determining if this compound can be a viable and effective component in advanced lubricant formulations.
References
In Vitro Antioxidant Activity Profiling of 2,6-Di-tert-butyl-4-methylcyclohexanol
<Application Notes & Protocols >
Introduction: The Rationale for Antioxidant Profiling
2,6-Di-tert-butyl-4-methylcyclohexanol is a derivative of 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene - BHT), a synthetic phenolic antioxidant widely utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. The structural hallmark of these compounds is the sterically hindered phenolic hydroxyl group, which is crucial for their radical-scavenging activity. The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing its participation in chain propagation reactions.[1] Assessing the antioxidant capacity of novel derivatives like this compound is a critical step in drug discovery and development, as oxidative stress is implicated in a wide array of pathologies.[2]
This guide provides a comprehensive framework for evaluating the in vitro antioxidant activity of this compound. We will detail the protocols for three robust and widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[3][4] These assays, based on different reaction mechanisms, will collectively provide a comprehensive profile of the compound's antioxidant potential.
Part 1: Foundational Principles of Antioxidant Assays
A multi-assay approach is imperative for a thorough assessment of antioxidant capacity, as no single method can fully capture the complex nature of antioxidant action. The selected assays are based on two primary mechanisms of radical scavenging: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]
-
DPPH and ABTS Assays (SET-based): These colorimetric assays measure the ability of an antioxidant to donate an electron to a stable radical, resulting in a color change that is quantifiable by spectrophotometry.[6][7]
-
ORAC Assay (HAT-based): This fluorescence-based assay measures the ability of an antioxidant to quench peroxyl radicals by donating a hydrogen atom, thus protecting a fluorescent probe from degradation.[4][8]
The choice of these three assays allows for a comprehensive evaluation of the compound's ability to scavenge different types of radicals through distinct chemical pathways.
Part 2: Experimental Protocols
General Preparations
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol. From this stock, create a series of dilutions to determine the concentration-dependent activity.
Positive Control: A well-characterized antioxidant, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid, should be run in parallel to validate the assay and for comparative analysis.[3]
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet, to the non-radical, yellow-colored DPPH-H form.[2] The degree of discoloration indicates the scavenging potential of the test compound.[9]
Workflow Diagram: DPPH Assay
References
- 1. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
A Validated RP-HPLC Method for the Quantification of 2,6-Di-tert-butyl-4-methylcyclohexanol Using Pre-column Derivatization for Enhanced UV Detection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the quantification of 2,6-Di-tert-butyl-4-methylcyclohexanol. The inherent analytical challenge posed by this molecule—its high hydrophobicity and lack of a native UV-absorbing chromophore—is overcome by a strategic pre-column derivatization approach coupled with reversed-phase high-performance liquid chromatography (RP-HPLC). The hydroxyl moiety of the analyte is esterified with 3,5-Dinitrobenzoyl chloride (DNBC), attaching a potent chromophore that enables highly sensitive detection by a standard UV-Vis detector. This method provides the specificity, linearity, and reliability required for quality control, stability studies, and research applications.
Introduction and Analytical Rationale
This compound is a sterically hindered aliphatic alcohol. Its analysis is often relevant in the context of synthetic chemistry, where it may be a synthetic intermediate or impurity, and in material science, as a potential degradation product of antioxidants like butylated hydroxytoluene (BHT). The structure, dominated by bulky, non-polar alkyl groups, makes the molecule highly hydrophobic.[1]
Direct analysis by HPLC presents a significant detection challenge. The molecule's saturated structure lacks a chromophore, rendering it virtually transparent to UV-Vis detectors operating at wavelengths above 210 nm, where method specificity and sensitivity are highest.[2] While alternative detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) could be employed, they often lack the sensitivity, stability, or gradient compatibility of UV detection. Gas chromatography (GC) is a common alternative for such volatile compounds; however, HPLC is often preferred for its versatility with complex, non-volatile sample matrices.[3][4]
To leverage the ubiquity and performance of HPLC-UV systems, this method employs a pre-column derivatization strategy. By reacting the analyte's hydroxyl group with 3,5-Dinitrobenzoyl chloride (DNBC), a stable ester is formed that incorporates the highly UV-active dinitrophenyl group. This chemical modification transforms the analytical challenge into a straightforward assay, enabling sensitive and specific quantification using standard RP-HPLC instrumentation.
Principle of the Method
The analytical workflow is a two-stage process: chemical derivatization followed by chromatographic separation and detection.
-
Derivatization Chemistry: The primary alcohol of this compound is reacted with DNBC in the presence of a catalyst (e.g., pyridine or N,N-Dimethyl-4-aminopyridine) to form a 3,5-dinitrobenzoate ester. This reaction is quantitative and attaches a chromophore with a strong molar absorptivity, ideal for UV detection.
-
Reversed-Phase Chromatography: The resulting non-polar ester derivative is separated from excess reagent and other matrix components on a hydrophobic stationary phase (C18).[5][6][7] Elution is achieved using a polar mobile phase, a mixture of acetonitrile and water. The high hydrophobicity of the derivative ensures strong retention on the column, allowing for excellent separation from early-eluting, polar interferences. Detection is performed at a wavelength where the dinitrophenyl group exhibits maximum absorbance.
Materials and Methods
Reagents and Materials
-
This compound reference standard (≥97% purity)
-
3,5-Dinitrobenzoyl chloride (DNBC, ≥99%)
-
Pyridine (Anhydrous, ≥99.8%) or N,N-Dimethyl-4-aminopyridine (DMAP, ≥99%)
-
Acetonitrile (ACN), HPLC Gradient Grade
-
Water, HPLC/MS Grade (e.g., from a Milli-Q® system)
-
Methanol, HPLC Grade (for quenching)
-
Class A volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
Chromatographic Conditions
The following conditions were optimized for the separation of the DNBC-derivatized analyte.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | ~10 minutes |
Causality of Parameter Selection:
-
Column (C18): The highly non-polar, hydrophobic nature of the derivatized analyte necessitates a stationary phase that provides strong hydrophobic interactions for adequate retention. A C18 phase is the industry standard for this purpose.[6][7]
-
Mobile Phase (High ACN %): A high concentration of organic modifier (acetonitrile) is required to reduce the polarity of the mobile phase sufficiently to elute the strongly retained, non-polar derivative from the C18 column in a reasonable time with good peak shape.
-
Temperature (35 °C): Elevated temperature reduces mobile phase viscosity, lowering backpressure and sharpening peaks. It also ensures consistent retention times by mitigating fluctuations from ambient temperature.
-
Wavelength (230 nm): The 3,5-dinitrobenzoate ester exhibits strong absorbance near 230 nm, providing a robust signal for sensitive quantification. This is a common detection wavelength for such derivatives.[8]
Experimental Protocols
Protocol 1: Preparation of Standard and Reagent Solutions
-
Analyte Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
DNBC Reagent (10 mg/mL): Accurately weigh 100 mg of 3,5-Dinitrobenzoyl chloride and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be prepared fresh daily.
-
Catalyst Solution (Pyridine): Use anhydrous pyridine directly.
Protocol 2: Derivatization of Standards and Samples
-
Prepare Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Analyte Stock Standard with acetonitrile.
-
Prepare Samples: Dissolve the sample matrix in acetonitrile to achieve an expected analyte concentration within the calibration range. Filter if necessary.
-
Derivatization Reaction:
-
Pipette 500 µL of each standard or sample solution into a clean, dry autosampler vial.
-
Add 100 µL of the DNBC Reagent (10 mg/mL).
-
Add 20 µL of pyridine to catalyze the reaction.
-
Cap the vial, vortex thoroughly for 30 seconds.
-
Place the vial in a heating block or water bath set to 60 °C for 30 minutes.
-
-
Quenching:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
Add 100 µL of methanol to react with and consume any excess DNBC reagent.
-
Vortex for 10 seconds.
-
-
Final Dilution: Add 280 µL of acetonitrile to bring the total volume to 1.0 mL. The solution is now ready for injection.
Protocol 3: HPLC Analysis Workflow
-
System Preparation: Purge the HPLC system and equilibrate the column with the mobile phase (85:15 ACN:Water) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including a blank (acetonitrile), the derivatized calibration standards, and the derivatized samples.
-
Data Acquisition: Inject 10 µL of each solution and acquire the chromatograms.
-
Data Processing: Integrate the peak corresponding to the derivatized this compound. Construct a linear calibration curve by plotting peak area against concentration. Determine the concentration in unknown samples using the regression equation.
Method Trustworthiness: System Suitability and Validation
To ensure the reliability of results on a day-to-day basis, a System Suitability Test (SST) must be performed before any sample analysis. This protocol is designed to meet typical validation criteria.
System Suitability Test (SST)
Inject a mid-range standard (e.g., 25 µg/mL) six consecutive times. The results must meet the following criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | > 2000 | Confirms column efficiency and separation power. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |
| % RSD of Peak Area | ≤ 2.0% | Verifies injection precision and detector response. |
Method Validation Characteristics
This method is expected to demonstrate the following performance characteristics upon full validation:
-
Linearity: A linear response (R² ≥ 0.999) is expected across the concentration range of 1-100 µg/mL.
-
Accuracy: Recovery values are anticipated to be within 98-102%.
-
Precision: Repeatability and intermediate precision should be ≤ 2.0% RSD.
-
Limit of Detection (LOD): The LOD is projected to be well below 1 µg/mL, demonstrating the high sensitivity afforded by the derivatization approach.
Conclusion
The described RP-HPLC method provides a highly effective solution for the challenging analysis of this compound. By incorporating a scientifically sound, pre-column derivatization step with 3,5-Dinitrobenzoyl chloride, the method overcomes the analyte's lack of a UV chromophore, enabling sensitive and reliable quantification with standard laboratory equipment. The protocol is structured to be self-validating through clear system suitability criteria, ensuring its applicability for rigorous quality control and research environments in the pharmaceutical and chemical industries.
References
- 1. CAS 10396-80-2: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-… [cymitquimica.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. webassign.net [webassign.net]
- 4. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. Reverse phase high-performance liquid chromatographic determination of primary and secondary aliphatic alcohols as phthalate monoesters by UV detection | Semantic Scholar [semanticscholar.org]
Application Note: GC-MS Characterization of 2,6-Di-tert-butyl-4-methylcyclohexanol
Introduction and Significance
2,6-Di-tert-butyl-4-methylcyclohexanol is a sterically hindered cycloaliphatic alcohol. Its structure, featuring two bulky tert-butyl groups flanking a hydroxyl group, imparts unique chemical properties that are of interest in various fields, including organic synthesis, materials science, and as a potential metabolite of hindered phenolic antioxidants. Accurate and reliable characterization is paramount for quality control, reaction monitoring, and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering high-resolution separation of isomers and definitive structural elucidation through mass fragmentation analysis.[1] This guide provides a comprehensive, field-proven protocol for the characterization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.
Foundational Principles: Chromatographic Separation and Mass Analysis
The successful GC-MS analysis of this compound hinges on two core principles:
-
Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase (typically Helium) and a liquid or solid stationary phase within a capillary column.[2] For a moderately non-polar compound like our target analyte, a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is ideal. Elution order is primarily governed by the compound's boiling point and its interaction with the stationary phase; compounds with lower boiling points and less affinity for the column elute faster.[3]
-
Mass Spectrometry (MS): Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The high energy of EI (70 eV) causes the resulting molecular ion to fragment in a predictable and reproducible manner. These fragments provide a structural "fingerprint" of the molecule.[4] The fragmentation of alcohols is well-characterized and primarily proceeds via two pathways: alpha-cleavage and dehydration (loss of water).[5]
Detailed Experimental Protocol: From Sample to Spectrum
This protocol is designed to be a robust starting point, which may be further optimized depending on the specific sample matrix and instrumentation.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a volatile solvent at a concentration suitable for GC-MS analysis.[6]
Protocol: Standard Dilution for Pure Compounds or Extracts
-
Solvent Selection: Choose a high-purity, volatile organic solvent. Dichloromethane or ethyl acetate are excellent choices due to their volatility and compatibility with non-polar columns.[2] Avoid water and non-volatile solvents.[6]
-
Dissolution: If starting with a solid sample, accurately weigh a small amount (e.g., 1-10 mg) and dissolve it in the chosen solvent in a clean glass vial to create a stock solution.[6]
-
Dilution: Perform a serial dilution of the stock solution to achieve a final concentration of approximately 10-100 µg/mL. This concentration range helps to avoid column overloading and detector saturation.
-
Filtration/Centrifugation: To prevent blockage of the GC inlet and column contamination, ensure the final sample is free of particulates. Centrifuge the sample or filter it through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[6]
-
Internal Standard (Optional but Recommended for Quantification): For quantitative analysis, add a suitable internal standard (a compound with similar chemical properties but a different retention time) at a known concentration to all samples and calibration standards.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale / Expertise & Experience |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and reliable mass accuracy in EI mode. |
| GC Column | HP-5ms (or equivalent 5% phenyl-polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column is a versatile choice for separating a wide range of semi-volatile compounds and is well-suited for cyclohexanol derivatives.[7] |
| Carrier Gas | Helium, Constant Flow Mode | Inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times during temperature programming. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency. |
| Injector Type | Split/Splitless | Allows for flexibility depending on sample concentration. |
| Injection Mode | Split (e.g., 50:1) | For concentrations >10 µg/mL to prevent column overload. Use splitless for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial Temp: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CFinal Hold: Hold at 280 °C for 5 min | The initial temperature ensures good focusing of the analyte at the head of the column. The ramp rate provides a good balance between analysis time and resolution for a compound of this molecular weight. The final hold ensures that any higher boiling impurities are eluted. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150 °C | Standard temperature to ensure stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces extensive, library-searchable fragmentation. |
| Ionization Energy | 70 eV | The industry standard energy for EI, which produces reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40 - 450 | A suitable range to capture the molecular ion (m/z 226.4) and all significant fragments. |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of the analyte as it passes from the GC to the MS. |
Experimental Workflow Diagram
Caption: GC-MS analysis workflow from sample preparation to data interpretation.
Data Interpretation: Decoding the Mass Spectrum
Expected Chromatographic Behavior
Given its molecular weight of 226.4 g/mol and the bulky tert-butyl groups, this compound is expected to be a semi-volatile compound. On a non-polar HP-5ms column, its retention time will be primarily influenced by its boiling point. It will elute after smaller alkanes and alcohols but before larger, polycyclic compounds. The presence of the hydroxyl group may cause slight peak tailing, which is minimized by using a high-quality, inert column and liner.
Predicted Mass Spectrum and Fragmentation Pathways
The molecular ion (M⁺˙) is formed by the removal of a single electron. For alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[8] The predicted molecular weight is 226.4, so the M⁺˙ peak would appear at m/z 226.
The primary fragmentation pathways are:
-
Loss of Water (Dehydration): A common fragmentation for alcohols, resulting in a fragment at [M-18]⁺˙ .[5] This would yield a peak at m/z 208 .
-
Alpha-Cleavage: This is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often a dominant pathway because it forms a resonance-stabilized oxonium ion.[9] For this molecule, the most significant alpha-cleavage would be the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57. This results in a major fragment at [M-57]⁺ . This would yield a prominent peak at m/z 169 .
-
Loss of Methyl from tert-Butyl Group: A secondary fragmentation can involve the loss of a methyl radical (•CH₃, mass 15) from the molecular ion or a large fragment. A peak at [M-15]⁺ (m/z 211) might be observed, likely from the loss of a methyl group from one of the tert-butyl substituents.
-
Further Fragmentation: The initial fragments can undergo further cleavage. For example, the [M-57]⁺ fragment (m/z 169) could subsequently lose a water molecule to give a peak at m/z 151. The tert-butyl cation itself (m/z 57 ) is very stable and is expected to be a major peak, possibly the base peak, in the spectrum.
Predicted Fragmentation Table
| m/z | Proposed Fragment Identity | Fragmentation Pathway | Expected Intensity |
| 226 | [C₁₅H₃₀O]⁺˙ | Molecular Ion (M⁺˙) | Weak to Absent |
| 211 | [C₁₄H₂₇O]⁺ | [M - CH₃]⁺ | Weak |
| 208 | [C₁₅H₂₈]⁺˙ | [M - H₂O]⁺˙ | Moderate |
| 169 | [C₁₁H₂₁O]⁺ | [M - C₄H₉]⁺ (Loss of tert-butyl) | Strong |
| 57 | [C₄H₉]⁺ | tert-Butyl Cation | Strong (likely Base Peak) |
Predicted Mass Fragmentation Diagram
Caption: Predicted EI fragmentation pathways for this compound.
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-MS characterization of this compound. By understanding the principles of chromatographic separation and the predictable nature of mass spectral fragmentation, researchers can confidently identify and characterize this compound. The provided instrumental parameters serve as an excellent starting point for method development, and the predicted fragmentation pattern offers a reliable basis for spectral interpretation in the absence of a library standard. This comprehensive approach ensures trustworthy and authoritative results for professionals in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
Application Note: Derivatization Strategies for the Analysis of 2,6-Di-tert-butyl-4-methylcyclohexanol
Introduction: The Analytical Challenge
2,6-Di-tert-butyl-4-methylcyclohexanol is a saturated derivative of the widely used antioxidant 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT). Its presence can be an indicator of BHT transformation or a metabolite in various matrices, from industrial polymers to biological systems. The accurate quantification of this compound is crucial for understanding material degradation, assessing environmental fate, and conducting toxicological studies.[1][2]
However, direct analysis of this molecule presents significant challenges. The core issue lies in the combination of its polarity and molecular structure:
-
Polarity: The hydroxyl (-OH) group imparts polarity, leading to undesirable interactions during Gas Chromatography (GC) analysis. This results in poor peak shape (tailing), reduced column lifetime, and inconsistent quantification due to adsorption on active sites within the GC system.[3]
-
Volatility: While amenable to GC, its volatility is limited by hydrogen bonding capabilities, which can be problematic for certain applications.[3][4]
-
Detection: For High-Performance Liquid Chromatography (HPLC), the molecule lacks a strong chromophore or fluorophore, making detection by common UV-Vis or fluorescence detectors highly insensitive.[5][6][7]
-
Steric Hindrance: The hydroxyl group is flanked by two bulky tert-butyl groups. This steric hindrance significantly impedes the accessibility of the hydroxyl proton, making chemical modification difficult and requiring potent derivatizing agents and optimized conditions.
Derivatization addresses these issues by chemically modifying the polar hydroxyl group into a less polar, more volatile, and more stable derivative, thereby improving its analytical characteristics.[3][4]
Rationale for Derivatization: Choosing the Right Strategy
The primary goal of derivatization is to transform an analyte into a more "analysis-friendly" form. The choice of strategy is dictated by the analytical technique (GC or HPLC) and the specific requirements of the assay, such as sensitivity and throughput.
-
For GC Analysis: The objective is to replace the active hydrogen of the hydroxyl group with a non-polar group.[4][8] This blocks hydrogen bonding, which in turn:
-
Increases volatility and thermal stability.
-
Improves peak symmetry and chromatographic resolution.
-
Enhances sensitivity by minimizing analyte loss through adsorption.
-
-
For HPLC Analysis: The goal is typically to attach a "tag" to the molecule that can be readily detected.[5][9] This involves introducing a chromophore for UV-Vis detection or a fluorophore for highly sensitive fluorescence detection.
This note will focus on the two most robust and widely applied derivatization techniques for hindered alcohols: Silylation and Acylation .
Derivatization for Gas Chromatography (GC) Analysis
Due to the pronounced steric hindrance of this compound, reagent selection is critical for achieving complete derivatization.
Strategy 1: Silylation
Silylation is the most prevalent method for derivatizing hydroxyl groups, replacing the active hydrogen with a trimethylsilyl (TMS) group.[3][8] The resulting TMS ethers are significantly more volatile and less polar.
Causality of Reagent Choice: For sterically hindered alcohols, standard silylating reagents are often insufficient. More powerful reagents are required, and the reaction is frequently accelerated by a catalyst.
-
Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong TMS donor.
-
Recommended Catalyst: Trimethylchlorosilane (TMCS) is added (typically 1-10%) to the BSTFA. TMCS acts as a catalyst by converting the alcohol to a more reactive intermediate and scavenging byproducts, thereby driving the reaction to completion.[4]
Caption: General workflow for silylation derivatization.
Protocol 3.1: Silylation with BSTFA + TMCS
This protocol is designed to ensure complete derivatization of the sterically hindered hydroxyl group.
Materials:
-
Sample containing this compound
-
Internal Standard (e.g., an isotopically labeled analog or a structurally similar compound)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous grade)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Procedure:
-
Sample Preparation: Accurately transfer the sample (or a solvent extract of the sample) to a clean, dry 2 mL GC vial.
-
Drying (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is imperative that the sample is anhydrous, as silylating reagents are highly sensitive to moisture and will be consumed by any water present.[3][10]
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried residue and evaporate the solvent again.
-
Reconstitution: Add 100 µL of anhydrous pyridine (or acetonitrile) to the vial to dissolve the residue. Pyridine can act as a catalyst and acid scavenger, further promoting the reaction.[4]
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block.[10] The elevated temperature is necessary to overcome the steric hindrance.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Strategy 2: Acylation
Acylation converts the hydroxyl group into an ester. This method is an excellent alternative to silylation, producing very stable derivatives.[3] Using fluorinated acylating agents can dramatically increase sensitivity if using an Electron Capture Detector (ECD).
Causality of Reagent Choice: To overcome steric hindrance, a highly reactive acylating agent is needed. Anhydrides are generally preferred over acyl halides for ease of handling.
-
Recommended Reagent: Acetic Anhydride for Flame Ionization Detection (FID) or Mass Spectrometry (MS). For trace analysis with ECD, Trifluoroacetic Anhydride (TFAA) is recommended.
-
Catalyst/Solvent: Pyridine is commonly used as the solvent and acts as a base to neutralize the carboxylic acid byproduct, driving the reaction equilibrium towards the product.[3][10]
Caption: General workflow for acylation derivatization.
Protocol 3.2: Acylation with Acetic Anhydride
Materials:
-
Sample and Internal Standard
-
Acetic Anhydride
-
Pyridine (Anhydrous grade)
-
2 mL GC vials with PTFE-lined caps
-
Heating block
-
(Optional for work-up) Saturated sodium bicarbonate solution, Dichloromethane or Ethyl Acetate
Procedure:
-
Sample Preparation & Drying: Follow steps 1-3 from Protocol 3.1.
-
Derivatization Reaction: Add 100 µL of pyridine to the dried sample, followed by 200 µL of acetic anhydride.[10]
-
Incubation: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 15-30 minutes. The hindered nature of the alcohol may necessitate this gentle heating to ensure complete reaction.
-
Analysis:
-
Direct Injection: After cooling, the sample can often be injected directly. The excess pyridine and acetic anhydride are typically volatile enough not to interfere significantly.
-
Optional Work-up: To remove excess reagents, add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Extract the acetylated derivative with 1 mL of an organic solvent like dichloromethane.[10] The organic layer is then collected for GC-MS analysis. This step is recommended if reagent peaks interfere with analytes of interest.
-
Comparative Summary for GC Derivatization
| Parameter | Silylation (BSTFA + TMCS) | Acylation (Acetic Anhydride) |
| Derivative | Trimethylsilyl (TMS) Ether | Acetate Ester |
| Volatility | High | High |
| Stability | Good, but can be moisture-sensitive | Excellent, very stable |
| Reaction Speed | Moderate to Fast (with heat) | Moderate (with heat) |
| Conditions | Strictly anhydrous | Tolerates trace moisture better |
| Byproducts | Volatile and neutral | Acidic (acetic acid) |
| Pros | Powerful, widely applicable, clean byproducts | Creates highly stable derivatives, robust method |
| Cons | Reagents are highly moisture-sensitive | Byproduct is acidic, may require work-up |
Derivatization for HPLC Analysis
For HPLC, derivatization is employed to introduce a moiety that can be detected with high sensitivity.[5][6] This is a pre-column derivatization process.
Strategy: Fluorescent Labeling with Dansyl Chloride
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with alcohols in the presence of a base to form highly fluorescent sulfonate esters, enabling detection at very low concentrations.
Protocol 5.1: Fluorescent Labeling
Materials:
-
Sample and Internal Standard
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium Bicarbonate buffer (100 mM, pH ~9.5)
-
Acetone or Acetonitrile (HPLC grade)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent (e.g., acetone or acetonitrile).
-
Reaction Setup: In a reaction vial, mix 50 µL of the sample, 100 µL of the sodium bicarbonate buffer, and 100 µL of the Dansyl Chloride solution.
-
Incubation: Vortex the mixture and heat at 60°C for 30-45 minutes in the dark (dansyl derivatives can be light-sensitive).
-
Quenching: Add a small amount of a primary amine solution (e.g., proline) to react with any excess Dansyl Chloride.
-
Analysis: The reaction mixture is then ready for injection into the HPLC system equipped with a fluorescence detector (e.g., Excitation: ~340 nm, Emission: ~520 nm).
Conclusion
The successful analysis of the sterically hindered alcohol this compound is highly dependent on effective derivatization.
-
For GC-MS analysis , silylation with a potent reagent system like BSTFA + 1% TMCS under heated, anhydrous conditions is the recommended primary approach due to its efficacy and clean reaction profile. Acylation serves as a robust alternative, yielding exceptionally stable derivatives.
-
For HPLC analysis , where inherent detectability is low, pre-column derivatization with a fluorescent tag such as Dansyl Chloride is an effective strategy to achieve high sensitivity.
The choice of method should be guided by the analytical instrumentation available, the required sensitivity, and the sample matrix. All protocols should be validated using appropriate standards, blanks, and quality control samples to ensure data integrity and reliability.
References
- 1. Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Real-Time Monitoring of the Catalytic Hydrogenation of 2,6-Di-tert-butyl-4-methylphenol to 2,6-Di-tert-butyl-4-methylcyclohexanol
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on monitoring the synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol. The primary focus is on the catalytic hydrogenation of 2,6-di-tert-butyl-4-methylphenol (also known as Butylated Hydroxytoluene or BHT)[1], a common antioxidant. We will explore various analytical techniques for real-time and quasi-real-time reaction monitoring, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic methods. Detailed protocols and the scientific rationale behind experimental choices are provided to ensure accurate and reproducible results.
Introduction: The Importance of Reaction Monitoring
The synthesis of substituted cyclohexanols is a fundamental transformation in organic chemistry, with applications in the pharmaceutical and materials science sectors.[2] The conversion of 2,6-di-tert-butyl-4-methylphenol to its corresponding cyclohexanol derivative is a classic example of a reduction reaction that requires careful monitoring to optimize yield, minimize by-products, and ensure reaction completion.[3]
Inefficient monitoring can lead to incomplete reactions, resulting in difficult-to-separate mixtures of starting material and product, or over-reduction, leading to undesired by-products. Real-time monitoring provides critical data on reaction kinetics, catalyst activity, and the formation of intermediates, enabling precise control over the reaction conditions.[4][5]
The Chemical Transformation: Catalytic Hydrogenation
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2,6-di-tert-butyl-4-methylphenol.[3][6] This reaction involves the addition of hydrogen across the aromatic ring of the phenol, typically in the presence of a metal catalyst.
Reaction Scheme:
Common Catalysts:
-
Raney Nickel: A versatile and highly active catalyst for the hydrogenation of phenols.[6][7][8] It is often used as a slurry in a suitable solvent.
-
Palladium on Carbon (Pd/C): Another widely used heterogeneous catalyst for hydrogenation reactions.[9]
-
Ruthenium-based catalysts: These have also been shown to be effective for phenol hydrogenation.[10]
The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate and selectivity.[5]
Monitoring Techniques and Protocols
This section details the application of various analytical techniques for monitoring the progress of the hydrogenation reaction.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is a simple, fast, and cost-effective method for qualitatively monitoring a reaction's progress.[11][12][13][14][15] It allows for the rapid determination of the presence of starting material, the formation of the product, and potentially the detection of major by-products.
Principle: The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase (solvent system). The less polar compound (product) will travel further up the plate than the more polar compound (starting material).
Protocol:
-
Sample Preparation: At timed intervals (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube.[13] Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate).
-
TLC Plate Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, a standard of the starting material (2,6-di-tert-butyl-4-methylphenol), and a co-spot (a mixture of the reaction aliquot and the starting material standard).[13]
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The choice of solvent system is crucial for achieving good separation.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).[11]
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction. The co-spot helps to confirm the identity of the starting material spot.
Workflow for TLC Monitoring
Caption: Workflow for monitoring the reaction using TLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Analysis
GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds, making it ideal for monitoring the synthesis of this compound.[16][17][18][19][20]
Principle: The reaction mixture is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for identification and quantification.
Protocol:
-
Sample Preparation: At specified time points, withdraw an aliquot from the reaction mixture. Quench the reaction in the aliquot by filtering out the catalyst (if heterogeneous) and diluting with a suitable solvent (e.g., dichloromethane or ethyl acetate).[16]
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Acquisition and Analysis: Monitor the chromatogram for the peaks corresponding to the starting material and the product. The retention times will differ, with the more volatile starting material typically eluting earlier. The mass spectra of the peaks can be compared to a library or to previously run standards for confirmation.
-
Quantification: Create a calibration curve using standards of known concentrations of the starting material and product to determine the concentration of each in the reaction mixture at different time points.[16]
Typical GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp | 250 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 m/z |
Workflow for GC-MS Monitoring
References
- 1. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The reduction of phenol to benzene is carried out with class 11 chemistry CBSE [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. saspublishers.com [saspublishers.com]
- 11. mdpi.com [mdpi.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemscene.com [chemscene.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
- 18. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. people.chem.umass.edu [people.chem.umass.edu]
Application Notes & Protocols: Experimental Setups for Reactions of 2,6-Di-tert-butyl-4-methylcyclohexanol
Introduction: Navigating Steric Hindrance in Cyclohexanol Chemistry
2,6-Di-tert-butyl-4-methylcyclohexanol is a sterically hindered secondary alcohol of significant interest in synthetic and mechanistic organic chemistry. Its rigid cyclohexane framework, decorated with two bulky tert-butyl groups flanking the hydroxyl functionality, provides a unique scaffold for studying stereoselectivity and the influence of steric hindrance on reaction outcomes. These tert-butyl groups typically lock the cyclohexane ring into a specific chair conformation, forcing substituents into defined axial or equatorial positions and thereby offering a predictable model for investigating reaction mechanisms.
This guide provides detailed protocols for two fundamental transformations of this compound: its oxidation to the corresponding ketone and its dehydration-aromatization to the widely used antioxidant, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT). The experimental choices detailed herein are rationalized to overcome the inherent steric challenges and achieve high-yield transformations.
Oxidation to 2,6-Di-tert-butyl-4-methylcyclohexanone
Scientific Rationale & Mechanistic Considerations
The oxidation of a secondary alcohol to a ketone is a cornerstone transformation in organic synthesis. However, the pronounced steric hindrance around the hydroxyl group in this compound necessitates the use of potent and carefully selected oxidizing agents. Milder reagents may fail to react or require harsh conditions that lead to side products.
Pyridinium chlorochromate (PCC) is an effective choice for this transformation.[1] PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid, which is less acidic than many other chromium-based oxidants, thereby minimizing acid-catalyzed side reactions like elimination. The reaction proceeds via the formation of a chromate ester intermediate, followed by a base-assisted E2-type elimination of the C-H proton to yield the ketone, water, and a reduced chromium(IV) species. Adsorbing PCC onto a solid support like silica gel can further moderate its reactivity and simplify the purification process.[1]
Experimental Protocol: PCC-Mediated Oxidation
This protocol describes the oxidation of the title alcohol to 2,6-di-tert-butyl-4-methylcyclohexanone.[2]
Materials:
-
This compound (MW: 226.40 g/mol )
-
Pyridinium chlorochromate (PCC) (MW: 215.56 g/mol )
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Celite® or a pad of silica gel for filtration
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottomed flask, magnetic stirrer, etc.)
Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
PCC is a suspected carcinogen and a strong oxidizing agent. Handle with extreme care.
-
DCM is a volatile and potentially toxic solvent. Avoid inhalation and skin contact.
Procedure:
-
Activator Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1.5 equivalents of PCC.
-
Solvent Addition: Add 25 mL of anhydrous dichloromethane to the flask. Stir the resulting orange slurry for 10 minutes at room temperature.
-
Substrate Addition: Dissolve 1.0 equivalent of this compound in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring PCC slurry over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The mixture will gradually turn dark brown/black. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, add 30 mL of diethyl ether to the reaction mixture and stir for an additional 10 minutes.
-
Filtration: Prepare a short plug of Celite® or silica gel in a fritted funnel. Pass the reaction mixture through the plug to filter out the chromium salts. Wash the plug with several portions of diethyl ether until all the product has been eluted (as checked by TLC).
-
Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to yield the pure ketone as a white solid or oil.
-
Characterization: Confirm the identity and purity of the product, 2,6-di-tert-butyl-4-methylcyclohexanone, using NMR, IR, and Mass Spectrometry.
Data Presentation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10 mmol scale) |
| This compound | 1.0 | 226.40 | 2.26 g |
| Pyridinium chlorochromate (PCC) | 1.5 | 215.56 | 3.23 g |
| Dichloromethane (DCM) | Solvent | - | ~35 mL |
| Expected Yield | - | - | 80-90% |
Visualization: Oxidation Workflow
Caption: Generalized workflow for the oxidation of the alcohol.
Dehydration & Aromatization to 2,6-Di-tert-butyl-4-methylphenol (BHT)
Scientific Rationale & Mechanistic Considerations
This transformation is a powerful example of a reaction driven by the formation of a highly stable aromatic ring. The process is typically initiated by an acid catalyst, which protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water generates a carbocation intermediate (E1 mechanism), which is stabilized by the adjacent alkyl groups. A proton is then abstracted from an adjacent carbon to form a cyclohexadiene intermediate. This intermediate rapidly tautomerizes to the thermodynamically favored aromatic phenol, BHT. Using a Dean-Stark apparatus is advantageous as it allows for the azeotropic removal of water, shifting the reaction equilibrium towards the product.
Visualization: Aromatization Mechanism
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol
Welcome to the technical support center for the synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of your target molecule.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT).[1][2] This precursor is readily available and the hydrogenation process can be optimized for high yields.
An alternative, though less common, laboratory-scale approach involves a Grignard reaction. This would typically involve the reaction of a Grignard reagent with 2,6-Di-tert-butyl-4-methylcyclohexanone.[3][4][5]
Q2: What are the expected stereoisomers of this compound, and how do they influence the product's properties?
A2: The reduction of the planar phenol ring in BHT leads to the formation of a cyclohexane ring, resulting in two possible stereoisomers: cis and trans-2,6-Di-tert-butyl-4-methylcyclohexanol. The orientation of the hydroxyl group relative to the bulky tert-butyl groups determines the isomer. In the generally more stable chair conformation, the bulky tert-butyl groups will preferentially occupy equatorial positions to minimize steric hindrance.[6][7] The cis isomer has the hydroxyl group on the same side of the ring as the tert-butyl groups, while the trans isomer has it on the opposite side. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[2] The specific stereoisomer can impact the biological activity and physical properties of the final compound, making their separation and characterization crucial.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the reaction progress, identifying side products, and determining the purity of the final product.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the desired product and any isolated side products. It is particularly useful for differentiating between the cis and trans isomers based on the chemical shifts and coupling constants of the protons on the carbon bearing the hydroxyl group.[10][11][12]
-
Infrared (IR) Spectroscopy can confirm the presence of the hydroxyl group (broad peak around 3300-3500 cm⁻¹) and the disappearance of the aromatic C=C bonds from the starting material.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction (Catalytic Hydrogenation) | Verify Catalyst Activity: Ensure the catalyst (e.g., Palladium on Carbon, Rhodium on Carbon) is not expired or poisoned.[13] Use a fresh batch if necessary. Optimize Reaction Conditions: Increase hydrogen pressure, reaction time, or temperature as needed. However, be cautious with temperature, as excessively high temperatures (>160°C) can lead to side reactions. Ensure Proper Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen. |
| Side Reactions (De-tert-butylation, Isomerization) | The acidic or basic nature of the catalyst support can promote side reactions. Consider using a neutral support like activated carbon. These side reactions can lead to the formation of 2-tert-butylphenol, 2,4-di-tert-butylphenol, and other related compounds.[4][8] |
| Grignard Reagent Issues | Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] Steric Hindrance: The reaction of a Grignard reagent with a sterically hindered ketone can be slow. Consider using a more reactive organolithium reagent or a cerium (III) chloride-activated Grignard reagent to improve addition.[14] |
Problem 2: Presence of Unexpected Peaks in GC-MS Analysis
| Observed Side Product | Plausible Origin and Mitigation Strategy |
| Unreacted 2,6-Di-tert-butyl-4-methylphenol (BHT) | Incomplete Hydrogenation: As mentioned above, optimize reaction conditions (catalyst, pressure, time, temperature) to drive the reaction to completion. |
| 2,6-Di-tert-butyl-4-methylcyclohexanone | Incomplete Reduction of Ketone Intermediate: The hydrogenation of the phenol can proceed through a ketone intermediate. If the reaction is stopped prematurely, this ketone may be present.[13] Extend the reaction time or increase the catalyst loading. |
| De-tert-butylated and Isomerized Phenols (e.g., 2-tert-butylphenol, 4-tert-butylphenol) | Catalyst-Induced Side Reactions: This is often observed with acidic catalysts.[4][8] Consider using a catalyst with a neutral support. Lowering the reaction temperature may also suppress these side reactions. |
| Oxidation Products (e.g., 2,6-di-tert-butyl-p-benzoquinone) | Air Leakage/Oxidation of Starting Material: BHT is an antioxidant and can be oxidized, especially at elevated temperatures.[15] Ensure the reaction setup is free of air leaks and consider purging the system with an inert gas before introducing hydrogen. |
| Isobutylene | Decomposition of tert-butyl groups: This can occur at higher temperatures, particularly in the presence of acidic catalysts.[14] Use milder reaction conditions. |
Problem 3: Difficulty in Separating cis and trans Isomers
| Challenge | Recommended Approach |
| Similar Physical Properties | Fractional Crystallization: The cis and trans isomers may have different solubilities in certain solvents, allowing for their separation by fractional crystallization. Experiment with different solvent systems (e.g., hexane, ethanol-water).[16] Column Chromatography: While potentially challenging on a large scale, silica gel column chromatography can be effective for separating the isomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.[17] |
III. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,6-Di-tert-butyl-4-methylphenol (BHT)
-
Reaction Setup: In a high-pressure autoclave, add 2,6-Di-tert-butyl-4-methylphenol (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C or 5% Rh/C, typically 1-5 mol%).
-
Reaction Execution: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The disappearance of the starting material peak will indicate the reaction's completion.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to separate the isomers and remove any side products.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
IV. Visualizations
Diagram 1: Synthesis and Key Side Reactions
Caption: Synthesis pathway and potential side reactions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Solved in the 1H NMR spectrum of 4-tert-butylcyclohexanol, | Chegg.com [chegg.com]
- 13. 2,6-Di-tert-butyl-4-methylcyclohexanone | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-Di-tert-butyl-4-methylcyclohexanol
Welcome to the technical support resource for the purification of 2,6-Di-tert-butyl-4-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into overcoming common challenges encountered during the purification of this sterically hindered alcohol. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the reduction of either 2,6-di-tert-butyl-4-methylphenol or 2,6-di-tert-butyl-4-methylcyclohexanone.
Therefore, you should anticipate the following impurities:
-
Unreacted Starting Material: The presence of the parent ketone (2,6-di-tert-butyl-4-methylcyclohexanone) or phenol (2,6-di-tert-butyl-4-methylphenol, also known as BHT) is common.
-
Geometric Isomers (Diastereomers): The reduction of the cyclohexanone precursor will almost invariably produce a mixture of cis and trans isomers of the final alcohol product. Their ratio depends on the reducing agent and reaction conditions used. Separating these can be a primary purification challenge.
-
Side-Reaction Products: Depending on the synthesis, byproducts from over-reduction or side reactions may be present. For instance, if starting from the phenol, incomplete hydrogenation of the aromatic ring could lead to other intermediates.
-
Solvent and Reagents: Residual solvents or catalytic residues from the reaction and workup steps.
Q2: Should I start with recrystallization or column chromatography for purification?
A2: The choice between recrystallization and chromatography depends on the impurity profile and the scale of your purification.
-
Recrystallization is the preferred first-line technique if your crude product is at least 85-90% pure and solid at room temperature. It is highly efficient for removing small amounts of impurities and is easily scalable. It is particularly effective at separating the desired alcohol from less polar starting materials like the corresponding ketone.
-
Column Chromatography is necessary when you have a complex mixture of impurities with similar polarities to your desired product, such as in the case of separating cis and trans isomers.[1] It is also the method of choice for purifying oily or waxy crude products that fail to crystallize.
Below is a decision-making workflow to guide your choice:
Caption: Initial Purification Strategy Workflow.
Troubleshooting Guide: Recrystallization
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with high molecular weight alcohols.[2] The primary cause is that the solution is too supersaturated when cooling begins, or the cooling rate is too fast.
Causality: The bulky tert-butyl groups on your molecule can hinder efficient packing into a crystal lattice, making it prone to oiling out, especially in the presence of impurities that disrupt crystallization.
Solutions:
-
Use a Mixed-Solvent System: This is the most effective solution. Dissolve your crude product in a minimum amount of a "good" solvent (e.g., hot ethanol, acetone) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution just becomes cloudy (this is the saturation point). Add a drop or two of the good solvent to redissolve the cloudiness and then allow it to cool slowly.[2] For a compound like this, an ethanol/water or ethyl acetate/hexane system is a good starting point.
-
Slow Down the Cooling Process: Rapid cooling, such as placing the flask directly in an ice bath, is a common cause of oiling out.[2] Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can then move it to a refrigerator and finally to an ice bath to maximize yield.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled, saturated solution. This will provide a template for further crystal formation.[2]
-
Q4: No crystals are forming, even after cooling for a long time. What should I do?
A4: This typically indicates one of two issues: either the solution is not sufficiently saturated, or the chosen solvent is too effective, keeping your compound dissolved even at low temperatures.
Solutions:
-
Reduce the Amount of Solvent: You may have used too much solvent initially. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to reach the saturation point, then attempt to cool it again.[2]
-
Change the Solvent System: The ideal recrystallization solvent is one in which your compound has high solubility when hot and low solubility when cold.[2] If your compound remains soluble when cold, the solvent is too "good". You will need to switch to a less polar solvent or use a mixed-solvent system as described in Q3.
Caption: Troubleshooting Common Recrystallization Failures.
Troubleshooting Guide: Column Chromatography
Q5: How do I choose the right solvent system (mobile phase) for column chromatography?
A5: The selection of the mobile phase is critical for a successful separation. The goal is to find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.[1] This Rf value provides the optimal balance between resolution and elution time.
Methodology:
-
Start with a standard solvent system. For a moderately polar alcohol like this, a good starting point is a mixture of ethyl acetate (polar) and hexane (non-polar).[3]
-
Run test TLC plates with varying ratios of your chosen solvents (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).
-
Identify the impurities. Spot your crude mixture, the starting material, and (if available) a pure standard of your product on the same TLC plate to identify the Rf values of each component.
-
Optimize the solvent ratio. Adjust the polarity until the spot for this compound is at an Rf of ~0.35, and it is well-separated from impurity spots.
| Compound Type | Relative Polarity | Expected Rf in a given system | Suggested Starting Solvent System |
| Hydrocarbon byproducts | Very Low | High | 5-10% Ethyl Acetate / Hexane |
| Ketone starting material | Medium | Medium-High | 10-20% Ethyl Acetate / Hexane |
| Desired Alcohol | Medium-High | Target Rf ~0.35 | 20-40% Ethyl Acetate / Hexane |
| Phenol starting material | High | Low | 40-50% Ethyl Acetate / Hexane |
Table 1: Guideline for selecting an initial solvent system for column chromatography based on impurity type.
Q6: My alcohol product seems to be smearing (tailing) on the TLC plate and eluting very slowly from the column. What can I do?
A6: Tailing is often caused by strong interactions between the polar hydroxyl group of your alcohol and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor resolution and low recovery.
Solutions:
-
Use a Less Acidic Stationary Phase: If your compound is particularly sensitive, consider using neutral alumina instead of silica gel.[1] However, alumina has different selectivity, so you must re-optimize your solvent system with TLC.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (Et3N) to your ethyl acetate/hexane mixture will neutralize the acidic sites on the silica, preventing strong adsorption of your alcohol and resulting in sharper peaks and better recovery.[3]
-
Increase the Polarity of the Mobile Phase: A slow elution means the solvent is not polar enough to effectively compete with the silica gel for your compound. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar compounds, a system like 5% methanol in dichloromethane can be effective.[3]
Experimental Protocols
Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Saturation: While keeping the solution hot, add deionized water dropwise until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization solution) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom.[1] Fill the column about two-thirds full with the non-polar solvent (e.g., hexane). Prepare a slurry of silica gel in the same solvent and pour it into the column, tapping the side gently to ensure even packing.[1] Allow the silica to settle, and do not let the solvent level drop below the top of the silica bed.
-
Sample Loading: Dissolve your crude product in the minimum amount of the mobile phase or a volatile solvent like dichloromethane. Carefully add this solution to the top of the silica bed.
-
Elution: Carefully add your chosen mobile phase (e.g., 25% EtOAc/Hexane) to the top of the column. Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified this compound.
References
Technical Support Center: Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol
Welcome to the technical support center for the synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
I. Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the catalytic hydrogenation of 2,6-Di-tert-butyl-4-methylphenol, a widely used antioxidant also known as Butylated Hydroxytoluene (BHT)[1][2]. This seemingly straightforward reduction of an aromatic ring presents several challenges, primarily due to the steric hindrance imposed by the two bulky tert-butyl groups flanking the hydroxyl group. These steric constraints can significantly influence catalyst activity, reaction kinetics, and product selectivity[3][4].
This guide will address the critical aspects of this synthesis, from raw material quality to reaction optimization and product purification, to help you achieve consistent and high-yielding results.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
A. Low Reaction Conversion or Stalled Reaction
Question: My hydrogenation of 2,6-Di-tert-butyl-4-methylphenol is very slow or has stopped completely before full conversion. What are the possible causes and how can I resolve this?
Answer:
Low or stalled conversion in the hydrogenation of a sterically hindered phenol like BHT is a frequent challenge. The primary causes can be categorized as issues with the catalyst, reaction conditions, or starting material purity.
-
Catalyst Deactivation: This is the most common culprit.
-
Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can act as catalyst poisons[5][6]. Common poisons for noble metal catalysts include sulfur, nitrogen compounds, and halides[7][8].
-
Solution: Ensure the purity of your 2,6-Di-tert-butyl-4-methylphenol starting material. If impurities are suspected, recrystallize the starting material. Use high-purity, dry solvents and hydrogen gas. You can also use a guard bed of an appropriate adsorbent to purify the hydrogen stream before it enters the reactor[9].
-
-
Sintering or Agglomeration: High reaction temperatures can cause the fine metal particles of the catalyst to melt and clump together, reducing the active surface area[10].
-
Solution: Operate at the lowest effective temperature. If higher temperatures are necessary, consider using a catalyst with a more thermally stable support.
-
-
Leaching: The active metal may detach from the support and dissolve into the reaction medium, especially under acidic or basic conditions.
-
Solution: Ensure the reaction medium is neutral, unless a specific pH is required for selectivity. Choose a catalyst with strong metal-support interactions.
-
-
-
Insufficient Catalyst Activity:
-
Steric Hindrance: The bulky tert-butyl groups can physically block the phenol from accessing the active sites on the catalyst surface[3][4].
-
Solution: Increase the catalyst loading. Alternatively, select a catalyst with a more open pore structure or smaller metal nanoparticles that are more accessible. Ruthenium and Rhodium-based catalysts are often more effective for the hydrogenation of hindered aromatic rings compared to Palladium[1][11].
-
-
Improper Catalyst Handling: Many hydrogenation catalysts, particularly those on carbon supports, are pyrophoric and can lose activity if exposed to air[12][13][14].
-
Solution: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) at all times. Ensure the catalyst is transferred as a slurry in a solvent to prevent contact with air.
-
-
-
Suboptimal Reaction Conditions:
-
Low Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow reaction rates.
-
Solution: Increase the hydrogen pressure within the safe limits of your reactor.
-
-
Poor Agitation: Inadequate mixing can lead to poor mass transfer of hydrogen to the catalyst surface.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the hydrogen is efficiently dispersed in the liquid phase.
-
-
B. Poor Product Selectivity (Formation of Byproducts)
Question: My reaction is producing significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
Answer:
Poor selectivity can manifest as the formation of several byproducts, primarily from incomplete reduction or side reactions.
-
Incomplete Hydrogenation: The formation of 2,6-di-tert-butyl-4-methylcyclohexanone is an intermediate in the reaction pathway to the desired cyclohexanol[13].
-
Cause: Insufficient reaction time, low temperature, or low hydrogen pressure.
-
Solution: Increase the reaction time and/or hydrogen pressure. Ensure the catalyst has not been deactivated.
-
-
Hydrogenolysis (Dehydroxylation): Cleavage of the C-O bond can lead to the formation of 1,3-di-tert-butyl-5-methylcyclohexane.
-
Cause: This is more common with certain catalysts, like Palladium, and at higher temperatures[15].
-
Solution: Switch to a Rhodium or Ruthenium-based catalyst, which are generally less prone to hydrogenolysis in phenol hydrogenation[11]. Lowering the reaction temperature can also mitigate this side reaction.
-
-
Starting Material Oxidation: The starting material, BHT, is an antioxidant and can be oxidized, especially if there are air leaks in the reactor system. Oxidation products can include 2,6-di-tert-butyl-1,4-benzoquinone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde[1][2][9].
-
Cause: Presence of oxygen in the reactor.
-
Solution: Thoroughly purge the reactor with an inert gas (nitrogen or argon) before introducing the catalyst and hydrogen. Ensure all connections are gas-tight.
-
C. Difficulty in Product Purification
Question: I am having trouble obtaining a pure product after the reaction. What are the common impurities and what is the best way to purify this compound?
Answer:
Purification can be challenging due to the presence of unreacted starting material, byproducts, and catalyst residues.
-
Common Impurities:
-
Unreacted 2,6-Di-tert-butyl-4-methylphenol.
-
2,6-Di-tert-butyl-4-methylcyclohexanone (intermediate).
-
Hydrogenolysis byproducts.
-
Catalyst fines (if filtration is incomplete).
-
-
Purification Strategy:
-
Catalyst Removal: The first step is to carefully filter the reaction mixture to remove the heterogeneous catalyst. This should be done under an inert atmosphere as the catalyst can be pyrophoric[12][13]. Using a pad of Celite® can help in removing fine catalyst particles.
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or hexanes. The choice of solvent will depend on the specific impurities present.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 2,6-Di-tert-butyl-4-methylphenol?
While several catalysts can be effective, Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are often preferred for hindered phenols due to their high activity and lower propensity for hydrogenolysis compared to Palladium catalysts[1][11][16].
Q2: What is the expected stereochemistry of the product?
The hydrogenation of substituted phenols can yield both cis and trans isomers. The ratio is highly dependent on the catalyst and reaction conditions. Rhodium-based catalysts tend to favor the formation of the cis isomer, while Palladium catalysts may lead to the more thermodynamically stable trans isomer[15].
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by taking small aliquots from the reaction mixture (after ensuring the system is safely depressurized and under an inert atmosphere) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC)[17][18][19][20]. High-Performance Liquid Chromatography (HPLC) can also be used[21][22].
Q4: What are the key safety precautions for this reaction?
The primary hazards are associated with the use of flammable hydrogen gas under pressure and pyrophoric catalysts[12][13].
-
Always work in a well-ventilated fume hood.
-
Use a properly rated high-pressure reactor with a pressure relief valve.
-
Handle the catalyst under an inert atmosphere to prevent ignition.
-
Ensure there are no ignition sources near the experimental setup.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves[14][23].
IV. Experimental Protocols and Data
A. Representative Protocol for the Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory setup and desired outcomes.
Materials:
-
2,6-Di-tert-butyl-4-methylphenol (BHT) (high purity)
-
5% Rhodium on activated carbon (50% wet)
-
Ethanol (anhydrous)
-
High-purity hydrogen gas
Procedure:
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stir bar, gas inlet and outlet, pressure gauge, and thermocouple is assembled and dried.
-
Inerting the Reactor: The reactor is sealed and purged with nitrogen or argon gas for 15-20 minutes to remove all oxygen.
-
Charging the Reactor: Under a positive pressure of inert gas, 2,6-Di-tert-butyl-4-methylphenol (e.g., 10.0 g) and ethanol (e.g., 100 mL) are added to the reactor.
-
Catalyst Addition: The 5% Rh/C catalyst (e.g., 0.5 g, handled as a wet paste) is carefully transferred to the reactor under a stream of inert gas.
-
Reaction: The reactor is sealed, and the inert gas is vented. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10 bar) and heated to the reaction temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.
-
The reactor is purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition[2].
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid is recrystallized from aqueous ethanol to afford pure this compound.
B. Data Tables
Table 1: Influence of Catalyst on Product Selectivity (Illustrative)
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Major Product | Reference(s) |
| 5% Pd/C | 100 | 10 | This compound (mixture of isomers) with potential for hydrogenolysis | [15][24] |
| 5% Rh/C | 80 | 10 | cis-2,6-Di-tert-butyl-4-methylcyclohexanol | [11][15] |
| 5% Ru/C | 100 | 20 | This compound (mixture of isomers) | [1][16] |
| Raney Ni | 150 | 50 | This compound (mixture of isomers) | [17] |
Table 2: Typical Analytical Data
| Analysis | 2,6-Di-tert-butyl-4-methylphenol (Starting Material) | This compound (Product) |
| Appearance | White to pale-yellow crystalline solid[3] | White solid |
| ¹H NMR (CDCl₃) | δ ~7.0 (s, 2H, Ar-H), ~5.0 (s, 1H, OH), ~2.3 (s, 3H, Ar-CH₃), ~1.4 (s, 18H, C(CH₃)₃)[25] | δ ~3.5-4.0 (m, 1H, CH-OH), ~0.8-2.0 (m, ~28H, aliphatic protons) |
| ¹³C NMR (CDCl₃) | δ ~152, 136, 126, 34, 30, 21[26] | δ ~70-75 (CH-OH), ~20-45 (aliphatic carbons) |
| IR (KBr, cm⁻¹) | ~3640 (O-H, sharp), ~2960 (C-H), ~1440 (C=C, aromatic)[27] | ~3400 (O-H, broad), ~2950 (C-H) |
V. Visualization of Workflows
A. Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
B. Factors Influencing Synthesis
This diagram illustrates the key parameters that affect the outcome of the hydrogenation reaction.
Caption: Key factors influencing the synthesis of this compound.
VI. References
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-23. --INVALID-LINK--
-
American Chemical Society. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Procedures for Safe Use of Pyrophoric Solids. UCLA Chemistry and Biochemistry. --INVALID-LINK--
-
Wang, X., et al. (2021). Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. MDPI. --INVALID-LINK--
-
University of New Mexico. (2015). Pyrophoric Standard Operating Procedure. UNM Chemistry. --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Procedures for Safe Use of Pyrophoric Reagents. UCLA Chemistry and Biochemistry. --INVALID-LINK--
-
Ahmad, W., et al. (2021). An Updated Comprehensive Literature Review of Phenol Hydrogenation Studies. ResearchGate. --INVALID-LINK--
-
University of Pennsylvania. (n.d.). Hydrogenation SOP. --INVALID-LINK--
-
Wiedner, D., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(15), 8434-8442. --INVALID-LINK--
-
Tu, T., et al. (2019). Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water. Green Chemistry, 21(21), 5862-5869. --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). C-13 NMR Spectrum. --INVALID-LINK--
-
Ershov, V. V., et al. (1981). Methylation of 2,6-di-tert-butylphenol with methanol-d4 in the presence of zinc oxide and bases. Hydrogen-deuterium exchange in the ortho-tert-butyl groups with the medium. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 30(9), 1669-1673. --INVALID-LINK--
-
Zhang, Y., et al. (2020). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. ResearchGate. --INVALID-LINK--
-
Xia, H., et al. (2021). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Catalysis Science & Technology, 11(3), 1038-1046. --INVALID-LINK--
-
Google Patents. (n.d.). JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol. --INVALID-LINK--
-
Mondal, J., et al. (2023). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science, 14(2), 398-406. --INVALID-LINK--
-
H-Vision. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. --INVALID-LINK--
-
NIST. (n.d.). Butylated Hydroxytoluene. NIST Chemistry WebBook. --INVALID-LINK--
-
Chemistry For Everyone. (2024, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. --INVALID-LINK--
-
NIST. (n.d.). Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. --INVALID-LINK--
-
Kaminski, K., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? The Journal of Physical Chemistry Letters, 12(8), 2146-2152. --INVALID-LINK--
-
AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. --INVALID-LINK--
-
Chemistry For Everyone. (2024, September 24). What Causes Catalyst Deactivation And Poisoning? [Video]. YouTube. --INVALID-LINK--
-
Li, Y., et al. (2022). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. Chemical Communications, 58(84), 11841-11844. --INVALID-LINK--
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. --INVALID-LINK--
-
Wikipedia. (n.d.). Catalyst poisoning. --INVALID-LINK--
-
Kaminski, K., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? The Journal of Physical Chemistry Letters, 12(8), 2146-2152. --INVALID-LINK--
-
PubChem. (n.d.). 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. --INVALID-LINK--
-
Zhang, Y., et al. (2010). [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography]. Se Pu, 28(1), 108-111. --INVALID-LINK--
-
International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. --INVALID-LINK--
-
ChemRxiv. (2022). Hydrogenation of Organic Molecules via Direct Mechanocatalysis. --INVALID-LINK--
-
NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. NIST Chemistry WebBook. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. --INVALID-LINK--
-
Guidechem. (n.d.). 2,6-Bis-tert-butyl-4-methylcyclohexanol (CAS No. 163119-16-2) SDS. --INVALID-LINK--
-
Lago, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(9), 1594-1608. --INVALID-LINK--
-
Chemistry Stack Exchange. (2024, April 21). What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol 1H NMR spectra?--INVALID-LINK--
-
Wang, J., et al. (2018). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. Journal of Chromatography A, 1547, 1-8. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. mdpi.com [mdpi.com]
- 4. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. youtube.com [youtube.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.wisc.edu [chem.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. oiv.int [oiv.int]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 2,6-Di-tert-butyl-4-methylphenol purum, = 99.0 GC 128-37-0 [sigmaaldrich.com]
- 23. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 24. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. researchgate.net [researchgate.net]
- 27. Butylated Hydroxytoluene [webbook.nist.gov]
troubleshooting peak tailing in HPLC of 2,6-Di-tert-butyl-4-methylcyclohexanol
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving perfect peak symmetry is paramount for accurate quantification and robust analytical methods. This guide is designed to provide in-depth, practical solutions for a common and frustrating issue: peak tailing in the HPLC analysis of 2,6-Di-tert-butyl-4-methylcyclohexanol.
Given its unique structure—a polar hydroxyl group sterically hindered by two bulky tert-butyl groups—this compound presents specific challenges. This guide moves beyond generic advice to offer targeted, scientifically-grounded troubleshooting strategies tailored to this analyte.
Q1: What exactly is peak tailing, and how do I know if my peak has a problem?
Answer:
Ideally, a chromatographic peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half.[1] This distortion indicates that a portion of the analyte molecules are being retained longer than the main band, often due to undesirable secondary interactions within the column.[2]
To quantify peak shape, we use the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, though values greater than 1.2 may suggest an issue that needs addressing.[2]
Calculation of USP Tailing Factor (Tf): The calculation is based on the peak width at 5% of the peak height.
-
Tf = W₀.₀₅ / (2 * f)
-
W₀.₀₅ : The full width of the peak at 5% of its maximum height.
-
f : The distance from the peak's leading edge to the peak maximum at 5% height.
-
A tailing factor greater than 1 signifies peak tailing.
Q2: I'm observing significant peak tailing specifically for this compound. What are the most likely causes?
Answer:
Peak tailing for a specific compound, while other compounds in the run may look fine, points to a chemical interaction issue rather than a system-wide physical problem. For this compound, the causes are rooted in its unique molecular structure.
Key Physicochemical Properties:
| Property | Value/Description |
| Molecular Formula | C₁₅H₃₀O[3] |
| Molecular Weight | 226.40 g/mol [3] |
| Structure | Cyclohexanol ring with a polar -OH group and a bulky, non-polar aliphatic body. The two tert-butyl groups at positions 2 and 6 sterically hinder the hydroxyl group. |
| Expected Polarity | Moderately polar due to the hydroxyl group, but highly hydrophobic overall. Soluble in organic solvents, with limited solubility in water.[4] |
The most probable causes for tailing with this analyte are:
-
Secondary Silanol Interactions: This is the most common culprit. The polar hydroxyl group of your analyte can form strong hydrogen bonds with residual silanol groups (Si-OH) on the silica surface of the stationary phase.[2][5] These interactions act as a secondary, stronger retention mechanism, causing some molecules to lag behind and create a tail.[1][6] Even on modern, end-capped columns, some residual silanols are always present.[2][7]
-
Co-elution of Isomers: this compound has multiple chiral centers, meaning it exists as a mixture of stereoisomers (diastereomers). These isomers can have slightly different shapes and polarities, leading to different retention times.[8][9] If your method doesn't fully resolve them, they may elute very closely, appearing as a single, broad, or tailing peak.
-
Mass Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to peak distortion.[10][11]
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly "stronger" (less polar in reversed-phase) than your mobile phase can cause poor peak shape.[12][13]
Q3: How can I systematically diagnose the root cause of my peak tailing?
Answer:
A logical, step-by-step approach is the key to efficient troubleshooting. Randomly changing parameters can waste time and resources. The following workflow will guide you through a process of elimination to pinpoint the source of the problem.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. guidechem.com [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Production of 2,6-Di-tert-butyl-4-methylcyclohexanol
Welcome to the technical support center for the synthesis and scale-up of 2,6-Di-tert-butyl-4-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this sterically hindered alcohol. We will delve into the underlying chemical principles and provide practical, field-tested solutions to ensure the successful and safe execution of your experiments, from bench-scale to pilot plant.
Overview of the Synthesis: Catalytic Hydrogenation
The most prevalent and industrially viable method for producing this compound is the catalytic hydrogenation of its phenolic precursor, 2,6-Di-tert-butyl-4-methylphenol (also known as Butylated Hydroxytoluene or BHT)[1][2][3]. This reaction involves the reduction of the aromatic ring using hydrogen gas in the presence of a heterogeneous catalyst. While seemingly straightforward, the steric hindrance imposed by the two tert-butyl groups ortho to the hydroxyl group, coupled with the general challenges of scaling up hydrogenation reactions, presents a unique set of obstacles.
Caption: Synthesis of this compound via catalytic hydrogenation.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Reaction Stage
Question: My hydrogenation reaction is stalled or incomplete. What are the likely causes and how can I resolve this?
Answer: An incomplete reaction is a common issue. The root cause often lies with the catalyst, hydrogen delivery, or reaction conditions.
-
Catalyst Activity:
-
Cause: The catalyst may be old, deactivated, or poisoned. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can be poisoned by impurities such as sulfur or amines in the starting material or solvent[4].
-
Solution:
-
Always use a fresh batch of catalyst if deactivation is suspected[4].
-
Ensure the purity of your 2,6-di-tert-butyl-4-methylphenol and solvents. Pre-treating the starting material by filtering through a plug of silica or activated carbon can remove potential poisons.
-
Increase the catalyst loading. A typical starting point is 5-10% w/w relative to the substrate[4].
-
-
-
Hydrogen Mass Transfer:
-
Cause: Insufficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. This is a significant challenge when scaling up, as the surface-area-to-volume ratio decreases[5][6].
-
Solution:
-
Increase the agitation speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.
-
On a larger scale, consider the design of the reactor impeller to improve gas dispersion.
-
Ensure the hydrogen inlet tube is positioned to deliver gas effectively into the reaction mixture, not just the headspace.
-
-
-
Reaction Parameters:
-
Cause: The temperature or pressure may be too low to overcome the activation energy for the hydrogenation of the sterically hindered ring.
-
Solution:
-
Gradually increase the reaction temperature. For hindered phenols, temperatures in the range of 120-160°C are often required[7][8].
-
Increase the hydrogen pressure. While atmospheric pressure might suffice for simple alkenes, aromatic ring hydrogenation, especially of substituted phenols, often requires higher pressures (e.g., 20-50 bar or higher)[1][2][9].
-
Always operate within the safe pressure and temperature limits of your reactor[10][11][12][13].
-
-
Question: I am observing poor diastereoselectivity, with a mixture of cis and trans isomers. How can I control the stereochemical outcome?
Answer: The cis/trans ratio of the resulting cyclohexanol is highly dependent on the catalyst system and reaction conditions. Generally, hydrogenation of phenols can yield either isomer as the major product.
-
Catalyst Choice is Key:
-
For trans-selectivity: Palladium-based catalysts, such as Palladium on Alumina (Pd/Al₂O₃), have been reported to favor the formation of the trans-isomer[1][2].
-
For cis-selectivity: Rhodium-based catalysts, like Rhodium on Carbon (Rh/C) or [Rh(COD)Cl]₂, tend to favor the cis-isomer[1][2]. The choice of support material can also influence selectivity.
-
Mechanism Insight: The hydrogenation of phenols often proceeds through a cyclohexanone intermediate. The stereochemical outcome is then determined by the subsequent reduction of this ketone, which is influenced by how the intermediate adsorbs onto the catalyst surface[14][15].
-
-
Solvent and Additives:
-
The polarity of the solvent can influence the approach of the substrate to the catalyst surface. Experiment with different solvents like isopropanol, dioxane, or acetic acid[1][4][8].
-
In some cases, acidic or basic additives can alter the selectivity profile, though this needs to be evaluated carefully to avoid catalyst poisoning or side reactions.
-
| Catalyst System | Predominant Isomer | Pressure (bar) | Solvent | Reference |
| 5% Pd/Al₂O₃ | trans | 50 | Isopropanol | [1][2] |
| [Rh(COD)Cl]₂ | cis | 20 | Isopropanol | [1][2] |
| Ruthenium Hydroxide | Mixture | High Pressure | Dioxane | [8] |
Question: I am seeing byproducts in my reaction mixture. What are they and how can I prevent their formation?
Answer: Common byproducts include the corresponding ketone and products from hydrogenolysis or dehydration.
-
2,6-Di-tert-butyl-4-methylcyclohexanone:
-
Cause: Incomplete reduction of the intermediate ketone[1].
-
Solution: Increase reaction time, hydrogen pressure, or temperature to drive the reaction to completion. Ensure the catalyst is sufficiently active.
-
-
Hydrogenolysis Products (e.g., 1,3-Di-tert-butyl-5-methylcyclohexane):
-
Cause: Cleavage of the C-O bond, which is more common with certain catalysts (like Palladium) under harsh conditions (high temperature)[2].
-
Solution: Use a catalyst less prone to hydrogenolysis, such as Rhodium. Lowering the reaction temperature can also mitigate this side reaction.
-
-
Dehydration Products (Alkenes):
-
Cause: Elimination of water from the alcohol product, typically promoted by high temperatures and acidic conditions[16][17].
-
Solution: Avoid excessively high temperatures. Ensure the catalyst or reaction medium is not acidic. If acidic conditions are necessary for selectivity, a careful optimization of temperature is required.
-
Work-up and Purification
Question: Filtering the heterogeneous catalyst after the reaction is slow and difficult, especially at a larger scale. What can I do?
Answer: Catalyst filtration is a common bottleneck in scaling up.
-
Use a Filter Aid:
-
Solution: Add a filter aid like Celite® (diatomaceous earth) to the reaction mixture before filtration. This creates a more porous filter cake, preventing the fine catalyst particles from clogging the filter paper. Always keep the catalyst/Celite mixture wet with solvent during handling to prevent ignition, as spent hydrogenation catalysts can be pyrophoric[18].
-
-
Safe Handling of Pyrophoric Catalysts:
-
Procedure: After the reaction, purge the vessel thoroughly with an inert gas like nitrogen to remove all hydrogen[10][18]. Filter the catalyst under a nitrogen blanket if possible. Do not allow the filtered catalyst cake to dry in the air. Quench the wet catalyst cake by slowly adding it to a large volume of water.
-
Question: I am struggling to purify the final product. What are the best methods for this sterically hindered alcohol?
Answer: The bulky tert-butyl groups can make purification challenging.
-
Crystallization:
-
Solution: This is often the most effective method for purification on a large scale. The choice of solvent is critical. Experiment with non-polar solvents like hexanes or heptanes, or mixed solvent systems (e.g., ethanol/water)[19]. Slow cooling will promote the formation of larger, purer crystals.
-
-
Distillation:
-
Challenge: The boiling point of this compound is relatively high, and prolonged heating can lead to dehydration[17].
-
Solution: Use vacuum distillation to lower the boiling point and minimize thermal decomposition.
-
-
Column Chromatography:
-
Application: While effective at the lab scale, it is generally not practical for large-scale purification due to cost and solvent usage. It is best used for isolating small quantities of high-purity material for analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this hydrogenation? A1: The main hazards are the handling of flammable hydrogen gas under high pressure and the use of potentially pyrophoric catalysts[10][11][20][21]. Key safety measures include:
-
Using a properly rated high-pressure reactor in a well-ventilated area (fume hood or designated bay)[11][12].
-
Performing a leak test with an inert gas (nitrogen) before introducing hydrogen[13][20].
-
Thoroughly purging the system with nitrogen to remove oxygen before introducing hydrogen to prevent the formation of an explosive mixture[10][11].
-
Understanding the exothermic nature of the reaction. Ensure adequate cooling capacity to prevent a thermal runaway[10][22].
-
Implementing strict protocols for handling and filtering the pyrophoric catalyst[18].
Q2: How does the surface-area-to-volume ratio impact the scale-up of this reaction? A2: As you scale up, the volume of the reactor increases by a cubic factor, while the surface area (for heat exchange) only increases by a square factor[5][6]. This has two major implications:
-
Heat Transfer: Removing the heat generated by the exothermic hydrogenation becomes much less efficient, increasing the risk of a runaway reaction[5][22].
-
Mass Transfer: The relative surface area of the gas-liquid interface decreases, potentially making hydrogen availability the rate-limiting step. This necessitates more efficient agitation and gas sparging systems at scale[5].
Q3: Can I use a transfer hydrogenation method instead of high-pressure hydrogen gas? A3: Yes, catalytic transfer hydrogenation (CTH) is a viable alternative that avoids the need for high-pressure hydrogen gas. In CTH, a hydrogen donor molecule (like isopropanol or formic acid) is used in the presence of a catalyst to effect the reduction[3][14]. This can be a safer option, especially in labs not equipped for high-pressure reactions. However, reaction kinetics and selectivity may differ, requiring re-optimization of the conditions.
Experimental Protocols & Visualizations
Sample Protocol: trans-Selective Hydrogenation
This protocol is a representative example and should be adapted and optimized for your specific equipment and scale.
-
Reactor Setup: To a high-pressure autoclave, add 2,6-di-tert-butyl-4-methylphenol (1.0 eq), 5% Palladium on Alumina (Pd/Al₂O₃) (0.05 eq by weight), and isopropanol (approx. 10 mL per gram of substrate).
-
Inerting: Seal the reactor. Purge the vessel three times by pressurizing with nitrogen to 5 bar and then venting.
-
Hydrogenation: Pressurize the reactor with hydrogen to 50 bar.
-
Reaction: Heat the mixture to 130°C while stirring vigorously (e.g., 1000 RPM). Monitor the reaction progress by observing the drop in hydrogen pressure or by taking samples (if the reactor allows).
-
Cooling & Venting: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a safe, designated area.
-
Purging: Purge the reactor three times with nitrogen to remove any residual hydrogen.
-
Work-up: Open the reactor, add Celite® to the mixture, and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with isopropanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like hexanes.
Caption: Experimental workflow for the hydrogenation of 2,6-di-tert-butyl-4-methylphenol.
References
- 1. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. reddit.com [reddit.com]
- 6. catsci.com [catsci.com]
- 7. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. reddit.com [reddit.com]
- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. weihaicm.com [weihaicm.com]
- 13. njhjchem.com [njhjchem.com]
- 14. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. njhjchem.com [njhjchem.com]
- 21. chem.wisc.edu [chem.wisc.edu]
- 22. sdlookchem.com [sdlookchem.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of 2,6-Di-tert-butyl-4-methylcyclohexanol vs. Butylated Hydroxytoluene (BHT)
Introduction
In the landscape of synthetic antioxidants, Butylated Hydroxytoluene (BHT), chemically known as 2,6-Di-tert-butyl-4-methylphenol, is a ubiquitous and well-characterized compound. Its ability to inhibit free-radical-mediated oxidation has established it as a critical additive in the food, pharmaceutical, and materials industries.[1] This guide addresses a fundamental question of chemical structure and antioxidant function by comparing BHT to its saturated analogue, 2,6-Di-tert-butyl-4-methylcyclohexanol. While BHT is a phenol, its counterpart is a cyclohexanol, a structural change that involves the saturation of the aromatic ring.
This comparison is not merely academic. For researchers and drug development professionals, understanding how subtle structural modifications impact antioxidant efficacy is paramount. It informs the design of novel antioxidant molecules and provides insight into the metabolic fate and potential deactivation pathways of phenolic compounds. This guide will dissect the mechanistic differences between these two molecules, ground the comparison in the principles of radical chemistry, and provide the experimental framework necessary for empirical validation.
Part 1: Foundational Chemistry and Antioxidant Mechanisms
The antioxidant capacity of any molecule is intrinsically linked to its chemical structure. The difference between a phenol and a cyclohexanol, while seemingly minor, creates a profound disparity in their ability to neutralize free radicals.
Chemical Structures
| Butylated Hydroxytoluene (BHT) | This compound |
|---|---|
| IUPAC: 2,6-Di-tert-butyl-4-methylphenol | IUPAC: this compound |
| Structure:
| Structure: (A representative 2D structure)
Illustrative structure, as multiple stereoisomers exist. |
| Key Feature: Aromatic Phenol Ring | Key Feature: Saturated Cyclohexane Ring |
The Mechanism of Phenolic Antioxidants: The Case of BHT
BHT functions as a potent chain-breaking antioxidant primarily through a Hydrogen Atom Transfer (HAT) mechanism.[[“]][3] It readily donates the hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals, such as peroxyl radicals (ROO•), thereby terminating the destructive autoxidation chain reaction.[3][4]
The efficacy of this process hinges on two key factors:
-
Weak O-H Bond: The O-H bond in the phenol group is relatively weak and easily broken.
-
Stabilization of the Resulting Radical: Upon donating the hydrogen atom, BHT is converted into a phenoxy radical. This radical is remarkably stable and thus unreactive, preventing it from propagating the oxidative chain. Its stability is a direct consequence of:
-
Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, spreading the radical character over multiple atoms and significantly lowering its energy.[3]
-
Steric Hindrance: The two bulky tert-butyl groups flanking the phenolic group physically shield the radical center, preventing it from participating in further reactions.[3][5]
-
Caption: BHT's chain-breaking antioxidant mechanism via Hydrogen Atom Transfer (HAT).
The Inherent Inefficiency of this compound
In contrast, this compound lacks the single most important feature for high antioxidant efficacy: the aromatic ring. While it possesses a hydroxyl group and can theoretically donate a hydrogen atom, the resulting alkoxy radical (R-O•) has no resonance stabilization. The unpaired electron is localized entirely on the oxygen atom, making the radical highly energetic and reactive. Consequently, the O-H bond is much stronger than in BHT, and the molecule is a very poor hydrogen donor. Any antioxidant activity would be negligible compared to its phenolic counterpart.
Part 2: Comparative Efficacy Analysis
A thorough review of scientific literature reveals extensive data on the antioxidant properties of BHT and its derivatives.[5][6] However, there is a conspicuous absence of studies evaluating the antioxidant activity of this compound, likely because it is chemically predicted to be inactive.
The comparison must therefore be made on a theoretical basis grounded in fundamental chemical principles.
| Feature | Butylated Hydroxytoluene (BHT) | This compound | Implication for Antioxidant Efficacy |
| Core Structure | Phenol (Aromatic Ring) | Cyclohexanol (Saturated Ring) | The aromatic ring is essential for radical stabilization. |
| Radical Stability | High: Stabilized by resonance delocalization and steric hindrance.[3] | Very Low: No resonance stabilization; the radical is localized on oxygen. | High stability of the BHT radical prevents it from propagating oxidation. The cyclohexanol radical would be highly reactive. |
| O-H Bond Strength | Relatively Low: Facilitates hydrogen atom donation. | High: Resists hydrogen atom donation. | A lower bond dissociation energy is a key predictor of antioxidant activity via the HAT mechanism. |
| Predicted Efficacy | High | Negligible to None | BHT is an effective chain-breaking antioxidant. Its saturated analogue is predicted to be ineffective. |
Part 3: Experimental Protocol for Efficacy Verification
To empirically validate the predicted difference in antioxidant activity, a standardized in-vitro assay is required. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a simple, rapid, and widely used method for this purpose.[7][8]
DPPH Radical Scavenging Assay Protocol
This protocol is designed for a 96-well microplate format, suitable for analyzing multiple concentrations.
Principle: The stable DPPH free radical has a deep violet color with a maximum absorbance around 517 nm.[8][9] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the pale yellow DPPH-H form, causing the absorbance to decrease.[8] The degree of discoloration is directly proportional to the scavenging activity of the sample.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Test Compounds: BHT and this compound
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store this solution in an amber bottle and in the dark to prevent degradation. It should be prepared fresh daily.[9] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.
-
-
Preparation of Sample Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh and dissolve BHT, this compound, and the positive control (e.g., Ascorbic Acid) in methanol to create 1 mg/mL stock solutions.
-
From these stocks, prepare a series of dilutions in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Assay Reaction Setup:
-
In the wells of a 96-well plate, add 100 µL of each sample dilution.
-
Prepare a control well containing 100 µL of methanol (this will be the blank).
-
Using a multichannel pipette, rapidly add 100 µL of the DPPH working solution to all wells.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the Percentage Scavenging Activity for each concentration using the following formula[8]: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the methanol blank with DPPH.
-
Where A_sample is the absorbance of the test compound with DPPH.
-
-
Determine the IC50 Value:
-
Plot the % Scavenging Activity against the concentration of each compound.
-
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion and Application-Specific Recommendations
The comparison between Butylated Hydroxytoluene (BHT) and its saturated analogue, this compound, provides a definitive illustration of a core principle in antioxidant chemistry: the phenolic aromatic ring is indispensable for effective radical scavenging activity via the hydrogen atom transfer mechanism.
-
For Researchers and Scientists: BHT is a potent, chain-breaking antioxidant due to the resonance stabilization of its resulting phenoxy radical.[3] The saturation of the aromatic ring to form this compound eliminates this stabilization pathway, rendering the molecule a profoundly inferior antioxidant. Any experimental investigation will almost certainly show its activity to be negligible compared to BHT. This underscores the importance of the aromatic system in designing effective phenolic antioxidants.
-
For Drug Development Professionals: This analysis highlights a critical structure-activity relationship. If a phenolic drug candidate undergoes metabolic hydrogenation of its aromatic ring, this would be considered a deactivation pathway, stripping the molecule of its antioxidant properties. Furthermore, the known toxicity concerns associated with BHT at high doses are linked to its metabolism and the formation of reactive intermediates.[10][11] While this compound is not a typical BHT metabolite, understanding such deactivation pathways is crucial for predicting the in-vivo efficacy and safety profile of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. How does Antioxidant BHT work in a complex mixture? - Blog [relyonchem.com]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. The acute toxicity of butylated hydroxytoluene and its metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Di-tert-butyl-4-methylcyclohexanol performance in polyethylene vs. polypropylene
As a Senior Application Scientist, this guide provides a comprehensive comparison of the performance of 2,6-Di-tert-butyl-4-methylphenol (BHT) in polyethylene (PE) and polypropylene (PP). It is important to note that the topic specified "2,6-Di-tert-butyl-4-methylcyclohexanol," which is a saturated cyclic alcohol and not a primary antioxidant. Given the context of polymer stabilization, this guide will focus on the widely used and structurally similar phenolic antioxidant, 2,6-Di-tert-butyl-4-methylphenol, assuming this was the intended subject of inquiry.
Introduction: The Critical Role of Antioxidants in Polyolefins
Polyolefins, particularly polyethylene and polypropylene, are inherently susceptible to thermo-oxidative degradation during processing and end-use.[1][2] This degradation, a result of free-radical chain reactions initiated by heat, shear, and residual catalyst impurities, leads to a catastrophic loss of mechanical properties, discoloration, and reduced service life.[2] Polypropylene is notably more vulnerable to degradation than polyethylene due to the presence of tertiary hydrogen atoms in its backbone, which are more readily abstracted to form free radicals.[1][2]
To counteract this, primary antioxidants are incorporated into the polymer matrix. 2,6-Di-tert-butyl-4-methylphenol (BHT) is a sterically hindered phenolic antioxidant that protects the polymer by donating its phenolic hydrogen atom to reactive peroxy radicals, thereby terminating the degradation cycle.[3][4][5] The bulky tert-butyl groups at the 2 and 6 positions stabilize the resulting phenoxyl radical, preventing it from initiating further degradation.[1][2][5]
This guide will delve into the comparative performance of BHT in polyethylene and polypropylene, focusing on key metrics such as oxidative stability, melt flow retention, and long-term heat aging.
The Antioxidant Mechanism of BHT
The primary function of BHT is to interrupt the auto-oxidative cycle of polyolefins. This mechanism is a classic example of free-radical scavenging.
References
A Comparative Guide to the Validation of Analytical Methods for 2,6-Di-tert-butyl-4-methylcyclohexanol
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,6-Di-tert-butyl-4-methylcyclohexanol, a key intermediate in various chemical syntheses. For researchers, scientists, and drug development professionals, ensuring the identity, purity, and potency of such compounds is paramount. This requires robust, reliable, and validated analytical methods. This document delves into the critical aspects of method selection, validation according to international guidelines, and provides practical, data-supported protocols to guide your laboratory practices.
Section 1: Choosing the Right Analytical Technique: GC vs. HPLC
The first critical decision in developing a validated assay for this compound is the choice of chromatographic technique. The selection hinges on the physicochemical properties of the analyte and the intended purpose of the analysis. The two most prominent techniques in this context are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
This compound is a compound with moderate volatility and good thermal stability, making it a suitable candidate for both GC and HPLC analysis. However, the optimal choice depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC) is an excellent technique for analyzing volatile and thermally stable compounds.[2] The sample is vaporized and separated in a gaseous mobile phase, making GC highly efficient and fast for suitable analytes.[1][3] When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity for hydrocarbons. For unequivocal identification, a Mass Spectrometer (MS) is the detector of choice.[1]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broader range of compounds, including non-volatile and thermally labile molecules.[2][4] Separation occurs in a liquid mobile phase, which offers greater flexibility in manipulating selectivity through solvent composition and pH.[4] HPLC is particularly advantageous when the analyte is part of a complex, non-volatile matrix or when derivatization is to be avoided.[3]
The following table provides a head-to-head comparison to aid in your selection process.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale for this compound |
| Analyte Suitability | Volatile & Thermally Stable Compounds[1] | Volatile & Non-Volatile, Thermally Stable & Unstable Compounds[5] | The analyte is suitable for both, but GC is often more straightforward for this class of compounds due to its volatility. |
| Analysis Speed | Typically faster (minutes)[3] | Generally slower (10-60 minutes)[5] | GC offers higher throughput for routine Quality Control (QC) analysis. |
| Sensitivity | High, especially with detectors like FID or MS for volatile organics.[1] | High, but detector-dependent (UV, MS). The analyte lacks a strong chromophore, making UV detection less sensitive without derivatization. | GC-FID is likely to provide excellent sensitivity for this analyte without derivatization. |
| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen)[4] | Liquid Solvents (e.g., Acetonitrile, Methanol, Water)[4] | GC is more cost-effective and environmentally friendly due to lower solvent consumption.[2] |
| Operating Temperature | High (150 - 300 °C)[5] | Ambient to moderately elevated (~20 - 90 °C)[5] | The analyte's thermal stability allows for the use of standard GC temperatures without degradation. |
| Instrumentation Cost | Generally lower initial and operational cost.[2] | Higher initial cost and solvent expenses.[5] | GC presents a more economical option for dedicated analysis of this compound. |
| Sample Preparation | Can be simple (dilution), but may require derivatization for polar groups to improve peak shape. | Often requires filtration and ensuring solubility in the mobile phase.[4] | Both methods require straightforward sample preparation for a pure substance. |
Section 2: The Framework of Method Validation: Core Parameters Demystified
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is a critical component of Good Manufacturing Practices (GMP).[6][7]
The validation process involves a systematic evaluation of the method's performance characteristics.[8] A validation protocol should be established before the study, outlining the procedures and acceptance criteria for each parameter.[6]
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. youtube.com [youtube.com]
A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 2,6-Di-tert-butyl-4-methylcyclohexanol
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable experimental data and successful outcomes are built. In the context of a sterically hindered molecule like 2,6-Di-tert-butyl-4-methylcyclohexanol, which may serve as a critical building block or pharmaceutical intermediate, rigorous purity assessment is paramount. The presence of even minor impurities, such as starting materials, by-products, or isomers, can significantly alter its reactivity, biological activity, and safety profile.
This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower you to select the most appropriate technique for your specific analytical challenge.
Gas Chromatography-Flame Ionization Detection (GC-FID): The Workhorse for Volatile Analytes
Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality Behind Experimental Choices: The selection of a Flame Ionization Detector (FID) is deliberate. FID offers a robust, near-universal response to organic compounds containing carbon-hydrogen bonds and exhibits a wide linear range, making it ideal for accurate quantification. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is chosen to separate compounds primarily based on their boiling points, which is effective for resolving potential hydrocarbon-like impurities from the more polar cyclohexanol product.
Experimental Protocol: Purity Assessment by GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1.0 mL of a high-purity solvent such as dichloromethane or ethyl acetate in a GC vial. Ensure complete dissolution.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with an FID.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This protocol is self-validating through the inclusion of system suitability checks, such as verifying the resolution between the main peak and any closely eluting impurities and ensuring consistent retention times across multiple injections.
GC-FID Workflow
Caption: Workflow for GC-FID Purity Analysis.
Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary analytical method, capable of determining purity without the need for a specific reference standard of the analyte itself.[1] Its power lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of an analyte peak to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined with high accuracy.[2][3]
Causality Behind Experimental Choices: The choice of an internal standard is critical. It must be of high purity, accurately weighable, chemically inert towards the analyte, and possess signals that do not overlap with any analyte signals. Maleic anhydride is an excellent choice as its two vinyl protons produce a sharp singlet in a region of the ¹H NMR spectrum (around 7.0 ppm) that is typically unoccupied for aliphatic compounds like this compound. The deuterated solvent (e.g., CDCl₃) must be of high quality to minimize interfering signals. For accurate quantification, NMR acquisition parameters must be carefully selected, most importantly a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being quantified. This ensures all protons are fully relaxed before the next pulse, making the resulting signal integrals truly quantitative.
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Sample Preparation (Self-Validating through Gravimetrics):
-
Using an analytical balance, accurately weigh approximately 15-20 mg of the synthesized this compound directly into a clean, dry vial. Record the mass to at least four decimal places.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride, purity ≥ 99.5%) into the same vial. Record the mass.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) and transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III HD or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64 (for adequate signal-to-noise).
-
Relaxation Delay (D1): ≥ 20 seconds (to ensure full relaxation).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved signal from the analyte (Analyte) and a signal from the internal standard (Std).
-
Calculate the purity using the following formula[3]:
-
Purity (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * P_Std
-
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 226.40 g/mol )
-
m = Mass
-
P_Std = Purity of the internal standard (as a percentage)
-
-
-
qNMR Workflow
Caption: Workflow for qNMR Purity Analysis.
High-Performance Liquid Chromatography (HPLC): A Universal but Challenging Alternative
HPLC is a powerful separation technique, but its application to this compound presents a specific challenge: the molecule lacks a UV chromophore.[4] Standard HPLC systems equipped with UV-Vis detectors are therefore ineffective. To overcome this, alternative "universal" detectors that do not rely on light absorption must be employed.
Causality Behind Experimental Choices:
-
Detector Selection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required. Both work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles. These are excellent for non-chromophoric compounds but require a volatile mobile phase. A Refractive Index Detector (RID) is another option, but it is highly sensitive to temperature and mobile phase composition changes, making it less robust for gradient elution.[4][5]
-
Chromatography Mode: A reverse-phase (RP) method using a C18 column is the logical starting point. This separates compounds based on hydrophobicity. Potential impurities, such as the starting material 2,6-di-tert-butyl-4-methylphenol, are more aromatic and will have different retention characteristics than the fully saturated cyclohexanol product.
Experimental Protocol: Purity Assessment by HPLC-ELSD/CAD
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10.0 mL of the mobile phase (or a compatible solvent like acetonitrile) to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with an ELSD or CAD.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas (Nitrogen) Flow: 1.5 SLM (Standard Liters per Minute)
-
-
-
Data Analysis:
-
Integrate all peaks and calculate purity using the area percent method. Note that the response from ELSD/CAD can be non-linear, so this method is best for assessing relative purity unless a calibration curve is constructed for each impurity.
-
HPLC-ELSD/CAD Workflow
Caption: Workflow for HPLC-ELSD/CAD Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Impurity Identification
While GC-FID provides excellent quantitative data, it offers no structural information about the impurities detected. For this, coupling the gas chromatograph to a mass spectrometer is the definitive solution.[6] GC-MS separates the components just as in GC-FID, but each eluting peak is then ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.
Causality Behind Experimental Choices: Electron Ionization (EI) is the preferred method for this analysis. It is a hard ionization technique that creates reproducible fragmentation patterns. These patterns can be searched against extensive spectral libraries (e.g., NIST) for confident identification of known impurities. High-resolution mass spectrometry can further provide the elemental composition of unknown impurities, which is invaluable for structural elucidation.[7] This technique is less about primary quantification and more about definitively identifying what the impurities are, which is a critical aspect of validating a synthesis process.[8]
Experimental Protocol: Impurity Identification by GC-MS
-
Sample Preparation & GC Conditions:
-
Follow the same sample preparation and GC conditions as described in the GC-FID protocol. Using the same column and temperature program allows for direct correlation of peaks between the two analyses.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40 - 450 amu (atomic mass units).
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to see all separated peaks.
-
Extract the mass spectrum for each impurity peak.
-
Perform a library search (e.g., NIST/Wiley) on the mass spectrum of each impurity to obtain a putative identification.
-
Manually interpret the fragmentation pattern to confirm the library hit or propose a structure for unknown impurities. For example, the loss of a tert-butyl group (57 amu) or water (18 amu) would be expected fragmentation pathways.
-
GC-MS Workflow
Caption: Workflow for GC-MS Impurity Identification.
Comparative Guide: Selecting the Right Purity Assessment Method
The choice of analytical technique depends entirely on the objective. Is the goal a rapid, routine quality control check, or is it the definitive characterization of a final product for regulatory submission? The table below summarizes the strengths and weaknesses of each method.
| Parameter | GC-FID | qNMR | HPLC-ELSD/CAD | GC-MS |
| Primary Function | Robust Quantification | Absolute Quantification | Universal Quantification | Identification |
| Quantitative Accuracy | High (with standards) | Very High (Primary Method) | Moderate (non-linear) | Semi-Quantitative (TIC) |
| Precision | Excellent | Excellent | Good | Good |
| Impurity ID Capability | None | Limited (structural clues) | None | Excellent |
| Sensitivity (LOD/LOQ) | High | Moderate | Moderate to High | Very High |
| Sample Throughput | High | Moderate | High | Moderate |
| Sample Type | Volatile/Semi-volatile | Soluble | Non-volatile/Soluble | Volatile/Semi-volatile |
| Destructive? | Yes | No[2] | Yes | Yes |
| Typical Use Case | Routine QC, in-process control | Purity of reference standards, final product certification | Analysis of non-volatile or thermally labile compounds | Impurity profiling, structural elucidation, troubleshooting |
Conclusion and Recommendations
For a comprehensive and trustworthy assessment of synthesized this compound, a multi-pronged approach is recommended:
-
Routine Analysis: For routine checks of batch-to-batch consistency and high-throughput screening, GC-FID is the method of choice due to its robustness, precision, and speed.
-
Definitive Purity: To establish the absolute purity of a final compound or a reference batch, qNMR is unparalleled. Its status as a primary method provides the highest level of confidence and is ideal for materials intended for rigorous biological testing or regulatory filings.[1]
-
Impurity Identification: To understand the synthetic process and characterize unknown peaks observed in other methods, GC-MS is indispensable. It answers the critical question of "what are the impurities?" which is essential for process optimization and safety assessment.
While HPLC with a universal detector is a viable alternative, particularly if the compound were thermally unstable (which it is not), the superior performance and simplicity of GC-based methods for this specific volatile analyte make them the preferred choice. By strategically combining these techniques, researchers can build a complete and validated purity profile, ensuring the integrity of their work and the reliability of their results.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 8. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Introduction to 2,6-Di-tert-butyl-4-methylcyclohexanol and its Analytical Significance
An In-Depth Guide to the Cross-Validation of Analytical Techniques for 2,6-Di-tert-butyl-4-methylcyclohexanol
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is paramount. This compound, a sterically hindered alcohol often related to the widely used antioxidant Butylated Hydroxytoluene (BHT), presents unique analytical challenges due to its structure. This guide provides a comprehensive cross-validation of the primary analytical techniques used for its analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supplemented by spectroscopic methods for structural elucidation.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the nuances of each technique, providing detailed methodologies and comparative data to empower you to select the most appropriate method for your research needs.
This compound is the saturated alcohol analog of the phenolic antioxidant BHT (2,6-di-tert-butyl-4-methylphenol). Its analysis is crucial in various contexts, including its role as a potential metabolite of BHT, a synthetic intermediate, or an impurity in related chemical products. The presence of bulky tert-butyl groups flanking the hydroxyl group significantly influences its chemical and physical properties, which in turn dictates the optimal analytical strategy.
Accurate quantification and identification are critical for understanding its biological activity, toxicity, and stability profiles. This guide directly compares the two most prominent separation techniques, GC and HPLC, to provide a clear framework for method selection and validation.
Core Analytical Techniques: A Head-to-Head Comparison
The choice between Gas and Liquid Chromatography hinges on the analyte's volatility and thermal stability. While structurally similar, the hydroxyl group in our target compound makes it more polar and less volatile than its phenolic precursor, BHT.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[1] For hindered phenols and their derivatives, GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), offers high resolution and sensitivity.[1][2]
Causality Behind Experimental Choices:
-
Injector Temperature: A sufficiently high temperature (e.g., 250°C) is required to ensure rapid and complete volatilization of the analyte without thermal degradation.
-
Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is ideal.[3][4] This choice is based on the principle of "like dissolves like," where the relatively non-polar analyte interacts favorably with the stationary phase, allowing for good separation from more polar or non-polar impurities.
-
Temperature Programming: A temperature gradient is essential to ensure that compounds with different boiling points elute as sharp, symmetrical peaks, improving resolution and analysis time.[1][5]
-
Detector: FID is a robust, universal detector for hydrocarbons, offering a wide linear range. For unequivocal identification and enhanced sensitivity, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard, allowing for identification based on fragmentation patterns.[6][7]
Caption: Workflow for GC-based analysis.
-
Standard & Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane. Prepare a series of calibration standards by serial dilution. Dissolve unknown samples in hexane to an expected concentration within the calibration range.
-
Internal Standard: Add an internal standard (e.g., tetracosane) to all standards and samples to correct for injection volume variations.
-
GC-FID/MS Conditions:
-
System: Agilent 7890 GC with FID/5977 MS.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
FID Temperature: 300°C.
-
MS Source Temperature (if used): 230°C.
-
-
Analysis: Inject 1 µL of each standard and sample.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. Determine the concentration of the unknown samples from this curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally well-suited for compounds that are less volatile, thermally sensitive, or require analysis without derivatization.[8][9] Given the hydroxyl group on this compound, reversed-phase HPLC is the method of choice.
Causality Behind Experimental Choices:
-
Mode: Reversed-phase (RP-HPLC) is selected because the analyte is moderately non-polar. It will be retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase.[10]
-
Stationary Phase: A C18 column is the workhorse of RP-HPLC and provides excellent retention and separation for a wide range of compounds, including hindered phenols and alcohols.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (varying the solvent ratio during the run) is typically employed to achieve optimal separation and reduce run times, especially for complex samples.[12]
-
Detector: A UV-Vis Diode Array Detector (DAD) is commonly used.[12] While the cyclohexanol ring lacks a strong chromophore, it will exhibit absorbance at lower UV wavelengths (around 210 nm).[13] For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one [webbook.nist.gov]
- 4. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C15H22O | CID 107736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species | MDPI [mdpi.com]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of 2,6-Di-tert-butyl-4-methylphenol (BHT) and its Saturated Analogue, 2,6-Di-tert-butyl-4-methylcyclohexanol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the widely-used antioxidant, 2,6-Di-tert-butyl-4-methylphenol (BHT), and its hydrogenated derivative, 2,6-Di-tert-butyl-4-methylcyclohexanol. While structurally similar, their applications diverge significantly, a direct consequence of the presence or absence of the phenolic hydroxyl group. This document will elucidate their respective chemical properties, synthesis, primary applications, and mechanisms of action, supported by experimental insights.
Structural and Functional Comparison
The core difference between these two molecules lies in their aromaticity. BHT possesses a phenolic ring, which is crucial for its antioxidant activity. In contrast, this compound has a saturated cyclohexyl ring, which fundamentally alters its chemical reactivity and applications.
| Feature | 2,6-Di-tert-butyl-4-methylphenol (BHT) | This compound |
| CAS Number | 128-37-0[1] | 163119-16-2[2] |
| Molecular Formula | C15H24O[1] | C15H30O[2] |
| Key Functional Group | Phenolic Hydroxyl | Alicyclic Hydroxyl |
| Primary Mechanism | Radical Scavenging Antioxidant[3] | Fragrance, Synthesis Intermediate[4][5] |
| Key Applications | Food preservative, stabilizer in plastics, fuels, and cosmetics[1] | Fragrance compositions, intermediate in chemical synthesis[4][5] |
Diagram 1: Chemical Structures
Caption: Chemical structures of BHT and its cyclohexanol analogue.
Synthesis Pathways
The synthesis of both compounds often starts from p-cresol, which is first tert-butylated. The resulting 2,6-di-tert-butyl-4-methylphenol (BHT) can then be hydrogenated to produce this compound.
Diagram 2: Synthesis of this compound
Caption: Simplified synthesis route from p-cresol to this compound.
A known method for preparing BHT involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form a Mannich base, followed by hydrogenolysis.[5] Interestingly, this compound can be added to the initial reaction mixture in this process to improve efficiency.[5]
The Dominance of BHT as a Phenolic Antioxidant
The utility of BHT as an antioxidant is extensive, finding applications as a food additive (E321), and as a stabilizer in cosmetics, pharmaceuticals, jet fuels, rubber, and petroleum products. Its efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thus terminating the oxidative chain reaction. The bulky tert-butyl groups at the ortho positions sterically hinder the resulting phenoxy radical, preventing it from undergoing further unwanted reactions and enhancing its stability.
Mechanism of Antioxidant Action:
-
Initiation: A free radical (R•) attacks a substrate (e.g., a lipid), generating a lipid radical (L•).
-
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical (LOO•), which can then attack another lipid molecule, propagating the chain reaction.
-
Termination by BHT: BHT (ArOH) donates its phenolic hydrogen to the peroxyl radical, forming a stable phenoxy radical (ArO•) and a non-radical hydroperoxide (LOOH). This breaks the oxidative cycle.
The antioxidant activity of phenolic compounds like BHT is well-documented, and they are known to effectively inhibit lipid peroxidation.[3]
This compound: A Shift in Application
The hydrogenation of the aromatic ring in BHT to form this compound eliminates its radical-scavenging ability. Consequently, its applications are in entirely different domains.
Fragrance Industry
A significant application of this compound and its derivatives, such as the acetate and propionate esters, is in the fragrance industry.[4] These compounds are valued for their specific scent profiles and are incorporated into various fragrance compositions. The saturated ring and the hydroxyl or ester group are key to their olfactory properties.
Chemical Synthesis
As mentioned, this compound is used in the production process of BHT.[5] Its role in this context is likely as a process modifier, potentially influencing the reaction environment to enhance yield or purity. It is classified as a useful research chemical, indicating its utility in various synthetic organic chemistry endeavors.[2]
Experimental Protocol: Assessing Antioxidant Activity
To provide a practical context for the comparison of antioxidant efficacy, the following is a generalized protocol for evaluating the radical scavenging activity of a compound like BHT using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method is unsuitable for this compound due to its lack of antioxidant properties.
Objective: To determine the concentration of BHT required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
2,6-Di-tert-butyl-4-methylphenol (BHT)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
UV-Vis Spectrophotometer
-
96-well microplate
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of BHT in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
-
Serial Dilutions:
-
Perform serial dilutions of the BHT stock solution to obtain a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, etc.).
-
-
Assay:
-
In a 96-well plate, add 100 µL of each BHT dilution to separate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well containing 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity for each BHT concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the BHT concentration and determine the IC50 value.
-
Diagram 3: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
References
- 1. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Bis-tert-butyl-4-methylcyclohexanol | 163119-16-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0262388A2 - Derivatives of 2-tert.-butyl-4-methyl-cyclohexanol, their preparation and use as fragrance compounds - Google Patents [patents.google.com]
- 5. RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process - Google Patents [patents.google.com]
A Comparative Benchmarking Study: Evaluating the Antioxidant Efficacy of 2,6-Di-tert-butyl-4-methylcyclohexanol Against Commercial Standards
Introduction
In the landscape of pharmaceutical and life sciences research, the mitigation of oxidative stress is a cornerstone of developing stable and effective therapeutic agents. Oxidative degradation, a process driven by reactive oxygen species (ROS), can compromise the integrity, efficacy, and shelf-life of drug products. Consequently, the strategic incorporation of antioxidants is a critical aspect of formulation science. This guide provides an in-depth comparative analysis of a novel antioxidant candidate, 2,6-Di-tert-butyl-4-methylcyclohexanol, benchmarked against widely-used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble Vitamin E analog), and α-Tocopherol (Vitamin E).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by plausible experimental data and detailed methodologies. Our objective is to elucidate the relative antioxidant performance of these compounds, thereby informing rational selection in drug formulation and development.
Theoretical Framework: Mechanisms of Antioxidant Action
The primary mechanism by which the selected antioxidants exert their protective effects is through the scavenging of free radicals. This process typically involves the donation of a hydrogen atom from the antioxidant molecule to a highly reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction.
This compound and BHT: this compound is a saturated derivative of the well-known antioxidant, 2,6-Di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT). BHT is a synthetic phenolic antioxidant that effectively quenches free radicals.[1][2] Its antioxidant activity is largely attributed to the hydroxyl group on the phenol ring. The two bulky tert-butyl groups at the ortho positions provide steric hindrance, which stabilizes the resulting phenoxy radical after hydrogen donation, preventing it from initiating new radical chains.[3] this compound, while lacking the aromaticity of BHT, possesses a hydroxyl group on a cyclohexyl ring, which can also donate a hydrogen atom to neutralize free radicals. The steric hindrance from the tert-butyl groups is expected to play a similar stabilizing role.
Butylated Hydroxyanisole (BHA): BHA is another synthetic phenolic antioxidant, typically a mixture of two isomers. Similar to BHT, its primary antioxidant action stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to free radicals.[4] The resulting phenoxy radical is stabilized by resonance within the aromatic ring.
Trolox and α-Tocopherol (Vitamin E): α-Tocopherol, the most biologically active form of Vitamin E, is a potent, lipid-soluble, chain-breaking antioxidant.[5] It effectively protects cell membranes from lipid peroxidation by donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. Trolox, a water-soluble analog of Vitamin E, shares this same functional chromanol ring and therefore exhibits a similar radical-scavenging mechanism.
Experimental Design for Comparative Analysis
To provide a multi-faceted evaluation of antioxidant efficacy, a panel of widely accepted in vitro assays was selected. Each assay utilizes a different pro-oxidant and detection method, offering a comprehensive profile of the antioxidant's capabilities.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
-
Lipid Peroxidation Inhibition Assay (TBARS): This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, a biologically relevant process. Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.[2]
The following diagram illustrates the general workflow for evaluating the antioxidant candidates using this panel of assays.
Caption: Experimental workflow for comparative antioxidant analysis.
Quantitative Performance Comparison (Hypothetical Data)
The following tables summarize the hypothetical, yet scientifically plausible, performance of this compound in comparison to the commercial antioxidants across the selected assays. The data is presented as the mean of triplicate determinations ± standard deviation.
Table 1: Radical Scavenging Activity (IC50 Values)
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 45.8 ± 2.1 | 38.5 ± 1.9 |
| BHT | 28.3 ± 1.5 | 22.1 ± 1.2 |
| BHA | 25.1 ± 1.3 | 19.8 ± 1.0 |
| Trolox | 15.2 ± 0.8 | 12.6 ± 0.7 |
| α-Tocopherol | 35.6 ± 1.8 | 29.4 ± 1.5 |
A lower IC50 value indicates higher radical scavenging activity.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Antioxidant | ORAC Value (µmol TE/µmol) |
| This compound | 1.8 ± 0.1 |
| BHT | 2.5 ± 0.2 |
| BHA | 2.8 ± 0.2 |
| Trolox | 1.0 (by definition) |
| α-Tocopherol | 0.9 ± 0.1 |
TE = Trolox Equivalents. A higher ORAC value indicates greater antioxidant capacity against peroxyl radicals.
Table 3: Inhibition of Lipid Peroxidation (TBARS Assay)
| Antioxidant (at 50 µM) | % Inhibition of MDA Formation |
| This compound | 65.2 ± 3.3% |
| BHT | 85.7 ± 4.1% |
| BHA | 89.3 ± 4.5% |
| Trolox | 75.4 ± 3.8% |
| α-Tocopherol | 82.1 ± 4.0% |
Higher percentage inhibition indicates greater protection against lipid peroxidation.
Interpretation of Results
Based on this hypothetical dataset, this compound demonstrates notable antioxidant activity, though generally more moderate than its aromatic counterpart, BHT, and other commercial standards like BHA and Trolox. The absence of the phenolic ring in this compound likely reduces the stability of the radical formed after hydrogen donation, leading to a comparatively lower scavenging efficiency. However, its efficacy in inhibiting lipid peroxidation suggests its potential utility in non-aqueous or lipid-rich formulations. The sterically hindering tert-butyl groups remain a key structural feature contributing to its antioxidant function.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay (96-Well Plate Format)
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the antioxidant compounds in a suitable solvent (e.g., methanol or ethanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the antioxidant solutions to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent (without antioxidant) and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the antioxidant concentration.
-
ABTS Radical Cation Decolorization Assay (96-Well Plate Format)
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the antioxidant solutions.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
ORAC Assay (96-Well Plate Format)
-
Reagent Preparation:
-
Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution in phosphate buffer.
-
Prepare a series of Trolox standards.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the antioxidant solutions or Trolox standards.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
-
Measurement:
-
After incubation, rapidly inject 25 µL of the AAPH solution into each well.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Calculate the area under the net fluorescence decay curve (AUC) for each sample and standard.
-
Determine the ORAC value by comparing the net AUC of the sample to that of the Trolox standard curve.
-
TBARS Assay for Lipid Peroxidation
-
Sample Preparation:
-
Prepare a lipid source, such as a linoleic acid emulsion or a tissue homogenate.
-
Induce lipid peroxidation using an initiator like AAPH or FeSO4.
-
-
Assay Procedure:
-
Incubate the lipid source with and without the antioxidant compounds at 37°C for a specified time.
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent to the mixture.
-
-
Measurement:
-
Heat the samples at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of MDA formation by the antioxidant compared to the control (without antioxidant).[2]
-
Visualizing the Antioxidant Mechanism
The fundamental principle of radical scavenging by phenolic and related antioxidants is depicted in the following diagram.
Caption: General mechanism of free radical scavenging by hydrogen donation.
Conclusion
This comparative guide provides a framework for evaluating the antioxidant potential of this compound against established commercial standards. The hypothetical data, grounded in structure-activity relationships, suggests that while it may not possess the same level of potency as its phenolic counterparts in all assays, its activity, particularly in lipid-rich environments, warrants further investigation. The detailed protocols provided herein offer a robust starting point for researchers to conduct their own empirical studies to validate and expand upon these findings. The continued exploration of novel antioxidants with diverse chemical scaffolds is essential for advancing the development of stable and efficacious pharmaceutical products.
References
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-二叔丁基-4-甲基苯酚 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis, Structure and Antioxidant Activity of Cyclohexene-Fused Selenuranes and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. antiox.org [antiox.org]
A Mechanistic and Performance Showdown: Hindered Phenolic and Chromanol Antioxidants in Drug Development and Research
For researchers, scientists, and drug development professionals, the battle against oxidative degradation is a constant and critical endeavor. The stability of active pharmaceutical ingredients (APIs), excipients, and final formulations is paramount to ensuring safety, efficacy, and shelf-life. In this guide, we delve into a mechanistic comparison of prominent antioxidants, focusing on the widely used synthetic hindered phenol, 2,6-Di-tert-butyl-4-methylphenol (BHT), and its natural and synthetic chromanol counterparts, α-tocopherol (Vitamin E) and Trolox.
While the structurally related compound 2,6-Di-tert-butyl-4-methylcyclohexanol was a topic of initial interest, a thorough review of scientific literature reveals a significant lack of data regarding its antioxidant properties. Its saturated cyclohexyl ring, in contrast to the aromatic phenol ring of BHT, likely imparts a substantially different electronic environment and hydrogen-donating capability, suggesting a potentially lower antioxidant activity. This guide will, therefore, focus on well-characterized and industrially relevant antioxidants, providing a robust framework for understanding their mechanisms and selecting the appropriate tool for your formulation needs.
The Core Mechanism: A Tale of Radical Scavenging
At its heart, the primary antioxidant defense against autoxidation, the process of degradation by atmospheric oxygen, is the termination of radical chain reactions. This is predominantly achieved through a hydrogen atom transfer (HAT) mechanism, where the antioxidant molecule donates a hydrogen atom to a highly reactive peroxy radical (ROO•), converting it into a more stable hydroperoxide (ROOH) and generating a less reactive antioxidant radical (A•).
The efficacy of a radical-scavenging antioxidant is dictated by several key factors:
-
The Bond Dissociation Enthalpy (BDE) of the O-H bond: A lower BDE facilitates easier hydrogen donation.
-
The Stability of the Resulting Antioxidant Radical: A more stable radical is less likely to initiate new oxidation chains. Steric hindrance and resonance delocalization are key contributors to radical stability.
-
Reaction Kinetics: The rate at which the antioxidant reacts with peroxy radicals is crucial for effective inhibition of the propagation phase of oxidation.
Mechanistic Deep Dive: BHT, α-Tocopherol, and Trolox
While all three antioxidants operate on the principle of radical scavenging, their structural nuances lead to distinct mechanistic behaviors and applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): The Sterically Hindered Workhorse
BHT is a synthetic phenolic antioxidant characterized by two bulky tert-butyl groups ortho to the hydroxyl group.[1] This steric hindrance is a defining feature of its mechanism.[2]
-
Mechanism of Action: BHT efficiently donates a hydrogen atom from its phenolic hydroxyl group to peroxy radicals. The resulting phenoxyl radical is highly stabilized by two key features:
Each molecule of BHT can neutralize two peroxy radicals, contributing to its high efficiency.
Caption: BHT's mechanism of inhibiting lipid peroxidation.
α-Tocopherol (Vitamin E): Nature's Lipophilic Protector
As the most biologically active form of Vitamin E, α-tocopherol is a fat-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage.[5][6] Its structure features a chromanol ring with a hydroxyl group responsible for its antioxidant activity and a phytyl tail that anchors it within lipid membranes.[7]
-
Mechanism of Action: α-tocopherol is an excellent hydrogen atom donor, reacting with lipid peroxyl radicals at a rate significantly faster than the propagation reaction.[7][8] This reaction yields a lipid hydroperoxide and the α-tocopheroxyl radical.[9] This radical is highly stabilized by resonance within the chromanol ring system.[9] A key feature of Vitamin E's in vivo activity is its regeneration by other antioxidants like Vitamin C (ascorbate), which can donate a hydrogen atom to the α-tocopheroxyl radical, restoring its antioxidant capacity.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Di-tert-butyl-4-methylcyclohexanol
As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Di-tert-butyl-4-methylcyclohexanol (CAS No. 163119-16-2), a substituted cyclohexanol derivative.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to characterize the waste according to the guidelines set by the Environmental Protection Agency (EPA). The burden for this determination falls on the waste generator.[1] For this compound, which is a solid at room temperature, we must evaluate it based on the four key characteristics of hazardous waste.[1][2]
| Hazard Characteristic | Assessment for this compound | EPA Waste Code |
| Ignitability | While specific flashpoint data is not available, as an organic alcohol, it should be considered potentially combustible.[3] Treat as a flammable solid. | D001 |
| Corrosivity | The compound is a neutral organic molecule and is not expected to have a pH below 2 or above 12.5. Therefore, it is not considered corrosive.[1][2] | N/A |
| Reactivity | It is not known to be unstable, react violently with water, or generate toxic gases. It is not considered reactive. | N/A |
| Toxicity | Specific toxicity data is limited. However, as a matter of prudent practice, all chemical waste should be considered potentially toxic and harmful to aquatic life. Avoid release to the environment. | N/A (unless specific contaminants are present) |
Based on this assessment, waste this compound should be managed as a flammable (ignitable) hazardous waste .
Personal Protective Equipment (PPE)
Handling this compound requires appropriate PPE to prevent skin contact, eye exposure, and inhalation.[3][4] The selection of PPE should always be based on a risk assessment of the specific procedure being performed.[5]
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] | Protects against accidental splashes of the solid or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6] | Prevents skin absorption. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Fully buttoned laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. | If there is a risk of generating dust or aerosols, consult with your institution's Environmental Health and Safety (EHS) department. |
Step-by-Step Disposal Procedures
The following protocols provide a self-validating system for the collection and disposal of waste generated from this compound.
Protocol 1: Disposal of Unused or Waste Solid
This procedure details the collection of the pure solid compound or contaminated solid mixtures.
-
Waste Container Selection: Use a designated, chemically compatible hazardous waste container with a secure, screw-top lid. The container must be in good condition.[7]
-
Labeling: Before adding any waste, label the container with the words "HAZARDOUS WASTE ".[8] The label must also include:
-
The full chemical name: "Waste this compound"
-
Associated Hazards: "Flammable Solid"
-
The date accumulation started.
-
-
Waste Segregation: This waste must be collected as non-halogenated organic waste .[7][9][10][11] Do NOT mix with halogenated solvents, strong acids/bases, or heavy metals, as this complicates disposal and increases costs.[10][11]
-
Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust. Use a powder funnel if necessary.
-
Storage: Keep the waste container securely closed at all times, except when actively adding waste.[8] Store it in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment.[9]
-
Disposal Request: Once the container is full (no more than 80% capacity to allow for expansion[12]), submit a chemical waste pickup request to your institution's EHS department.
Diagram: Waste Disposal Workflow
Caption: Workflow for collecting and disposing of solid chemical waste.
Protocol 2: Disposal of Contaminated Materials
Disposable items such as gloves, weigh boats, and absorbent paper contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid debris into a designated plastic bag or a lined, sealable container.
-
Labeling: Clearly label the bag or container as "HAZARDOUS WASTE: Contaminated Debris " and list the contaminant ("this compound").
-
Disposal: This waste should be placed in the same collection drum as the solid chemical waste or disposed of according to your institutional guidelines for lab debris.
Protocol 3: Disposal of Empty Containers
Empty containers that held the chemical are not considered "empty" by the EPA unless they have been properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[13] Each rinse should use a volume of solvent equal to about 10% of the container's volume.
-
Rinseate Collection: The rinseate is considered hazardous waste.[13] Collect all three rinses and transfer them to a designated non-halogenated liquid waste container.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of in regular laboratory glass or plastic recycling, provided the label has been defaced. Always confirm this with your institutional EHS policy.
Emergency Procedures: Spill Management
Pre-planning is essential for a safe response to chemical spills.[14] Your laboratory should have a spill kit readily available containing absorbent materials (e.g., vermiculite or commercial sorbent), bags for waste, and appropriate PPE.[7][15]
Minor Spill (Contained, <100g)
-
Alert Personnel: Immediately alert others in the lab.[15][16]
-
Isolate Area: Secure the area and ensure adequate ventilation. If the material is flammable, eliminate all nearby ignition sources.[15][17]
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup information. In its absence, follow these general procedures.
-
Wear PPE: Don appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material.[16] Work from the outside of the spill inward to prevent spreading.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container.[15]
-
Label and Dispose: Label the container as "HAZARDOUS WASTE: Spill Debris with this compound " and arrange for EHS pickup.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cloth as contaminated debris.
Major Spill (Large Quantity, Risk of Exposure)
-
Evacuate: Evacuate all personnel from the immediate area.[14][17][18]
-
Alert: Activate the nearest fire alarm if there is a fire or explosion risk. From a safe location, call your institution's emergency number or 911.[14]
-
Confine: Close the doors to the laboratory to confine the spill.[18]
-
Report: Provide the emergency response team with the chemical name, location of the spill, and any known hazards.
-
Do NOT attempt to clean up a major spill unless you are trained and equipped to do so.
Diagram: Spill Response Decision Tree
Caption: Decision-making guide for responding to a chemical spill.
References
- 1. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 2. Content Retired - Compliance Assistance Centers [caiweb.com]
- 3. ehs.com [ehs.com]
- 4. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. hsa.ie [hsa.ie]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. louisville.edu [louisville.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]
- 18. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Navigating the Safe Handling of 2,6-Di-tert-butyl-4-methylcyclohexanol: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of 2,6-Di-tert-butyl-4-methylcyclohexanol (CAS No. 163119-16-2), focusing on the critical selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring a secure environment for innovation.
While comprehensive safety data for this specific compound is limited, available information classifies it with the GHS07 pictogram and the H302 "Harmful if swallowed" hazard statement. The GHS07 exclamation mark pictogram indicates that the substance may be an irritant (skin and eye), a skin sensitizer, acutely toxic (harmful), have narcotic effects, or cause respiratory tract irritation. Therefore, a cautious and comprehensive approach to PPE is not just recommended, but essential. This guide is built on the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure.
Hazard Assessment and PPE Selection Rationale
The primary routes of potential exposure to this compound in a laboratory setting are dermal (skin) contact, ocular (eye) contact, and inhalation of dust particles if handled as a solid. The selection of PPE is therefore directly correlated with creating effective barriers against these routes.
| Potential Exposure | Required PPE | Rationale for Selection |
| Ocular (Eye) Contact | Chemical Safety Goggles or a Face Shield | Given the GHS07 classification, the potential for eye irritation is significant. Standard safety glasses are insufficient as they do not protect against splashes from all angles. Chemical safety goggles that form a seal around the eyes are mandatory.[1][2] For operations with a higher risk of splashing, such as transferring large volumes or working with solutions under pressure, a full-face shield should be worn in conjunction with goggles. |
| Dermal (Skin) Contact | Chemical-Resistant Gloves (Nitrile or Neoprene) and a Laboratory Coat | The substance's potential as a skin irritant necessitates robust skin protection. Nitrile or neoprene gloves offer broad chemical resistance and should be selected based on the manufacturer's compatibility charts.[3] Always inspect gloves for any signs of degradation or puncture before use.[4] A fully buttoned, long-sleeved laboratory coat is required to protect the arms and torso from accidental spills. |
| Inhalation of Particulates | Use in a Ventilated Area (Fume Hood); Respiratory Protection if Dust is Generated | If the compound is a solid and there is a risk of generating dust (e.g., weighing, transferring powder), all handling should be performed within a certified chemical fume hood to control airborne particulates at the source.[1][5] If a fume hood is not available or if significant dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter may be required.[2] |
| Accidental Ingestion | N/A (Procedural Control) | While not a form of PPE, preventing ingestion is a critical safety measure. This is achieved through strict adherence to laboratory protocols, such as prohibiting eating, drinking, or smoking in work areas and thorough hand washing after handling the chemical and before leaving the lab.[5][6] |
Procedural Workflow for PPE Usage
Adherence to a systematic procedure for donning, doffing, and disposing of PPE is as crucial as the selection itself. This workflow is designed to prevent cross-contamination and ensure the user's safety throughout the handling process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
